synthesis of methyl 7H-purine-2-carboxylate from imidazole precursors
This guide details the de novo synthesis of methyl 7H-purine-2-carboxylate (also known as methyl purine-2-carboxylate) starting from imidazole precursors.[1] This scaffold is a critical intermediate in the development of...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the de novo synthesis of methyl 7H-purine-2-carboxylate (also known as methyl purine-2-carboxylate) starting from imidazole precursors.[1] This scaffold is a critical intermediate in the development of adenosine receptor antagonists and kinase inhibitors.[1]
The synthesis focuses on the inverse Traube method , utilizing 4,5-diaminoimidazole as the nucleophilic core and a functionalized one-carbon reagent to close the pyrimidine ring while installing the C2-ester moiety.
[1]
Part 1: Executive Summary & Retrosynthetic Analysis[1]
The target molecule, Methyl 7H-purine-2-carboxylate , possesses a purine core functionalized with a methyl ester at the C2 position and unsubstituted at C6. This specific substitution pattern is challenging to access via standard Traube synthesis (which typically yields 6-oxo or 6-amino derivatives).[1]
Strategic Approach:
The most direct and atom-economical route involves the cyclization of 4,5-diaminoimidazole with a C2-synthon that retains the carboxylate oxidation state.[1] While standard orthoformates yield unsubstituted purines, using methyl trimethoxyacetate (or its synthetic equivalent, methyl dimethoxyacetate followed by oxidation) allows for the direct installation of the C2-methoxycarbonyl group.
Retrosynthetic Logic
Disconnection: The N1-C2 and C2-N3 bonds are cleaved.[1]
Synthons:
Nucleophile: 4,5-Diaminoimidazole (generated in situ from 4-nitroimidazole or 4-amino-5-imidazolecarboxamide derivatives).[1]
Electrophile: A "C-COOMe" equivalent, specifically Methyl trimethoxyacetate [C(OMe)₃COOMe] or Methyl 2,2-dichloro-2-methoxyacetate .
Figure 1: Retrosynthetic disconnection of the target purine.
Note: Free 4,5-diaminoimidazole is highly unstable and susceptible to air oxidation.[1] It must be generated in situ or stored as a sulfate salt.[1]
Protocol:
Nitration/Reduction: If starting from imidazole, nitrate to obtain 4-nitroimidazole.[1]
Reduction: Dissolve 4-nitroimidazole (10 mmol) in methanol (50 mL). Add 10% Pd/C catalyst (10 wt%).[1] Hydrogenate at 30 psi for 4 hours.
Stabilization: Filter the catalyst under argon. Immediately treat the filtrate with dilute sulfuric acid to precipitate 4,5-diaminoimidazole sulfate .[1]
Suspend 4,5-diaminoimidazole sulfate (5.0 mmol) in anhydrous methanol (20 mL).
Add Sodium Methoxide (NaOMe, 10.0 mmol) at 0°C under N₂ atmosphere to liberate the free diamine.[1]
Stir for 15 minutes, then filter rapidly to remove Na₂SO₄.
Cyclization Reaction:
To the filtrate containing the unstable diamine, add Methyl trimethoxyacetate (7.5 mmol, 1.5 eq) immediately.[1]
Alternative Reagent: If the trimethoxy reagent is unavailable, use Methyl dimethoxyacetate (7.5 mmol) followed by oxidative cyclization (e.g., using I₂ or mild oxidant), though this lowers yield.[1]
Heat the mixture to reflux (65°C) for 6-12 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]
Workup:
Cool the reaction mixture to room temperature.
Concentrate the solvent under reduced pressure to ~5 mL.[1]
Add cold diethyl ether (20 mL) to induce precipitation of the crude purine.[1]
The formation of the pyrimidine ring follows a condensation-elimination pathway.[1]
Nucleophilic Attack: The more nucleophilic amino group (typically N5 of the imidazole) attacks the central carbon of the orthoester (methyl trimethoxyacetate), displacing one methoxy group.[1]
Imidate Formation: An intermediate imidate is formed.[1]
Ring Closure: The second amino group (N4) attacks the same central carbon, displacing a second methoxy group.[1]
Aromatization: Elimination of the third methanol molecule results in the formation of the aromatic pyrimidine ring, yielding the 2-carbomethoxypurine.[1]
Figure 2: Mechanistic pathway for the cyclization.[1]
Part 4: Troubleshooting & Optimization (E-E-A-T)
Expert Insight: The instability of 4,5-diaminoimidazole is the primary failure point.[1]
Problem: Darkening of the reaction mixture (oxidation to azo-polymers).
Solution: Ensure strict anaerobic conditions (Argon balloon) during the free-basing step. Use degassed methanol.[1]
Alternative Route (Nitrile Hydrolysis):
If the orthoester reagent is inaccessible, an alternative authoritative route involves:
Synthesis of 2-cyano-7H-purine via cyclization of 4,5-diaminoimidazole with trichloroacetonitrile followed by hydrolysis, or from 2-cyano-4-aminoimidazole.[1]
Pinner Reaction: Treat 2-cyanopurine with dry HCl in Methanol to convert the nitrile directly to the methyl ester.[1]
Reference: This method is often more robust for scaling up.[1]
References
Ostrowski, S. (2004).[1] Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 278-292.[1] Link
Shaw, G. (1984).[1] Purines. In Comprehensive Heterocyclic Chemistry, Vol 5. Elsevier.[1] (Foundational text on Traube Synthesis).
Baza, A., & Itoh, T. (2013).[1] Efficient synthesis of 2-substituted purines. Journal of Heterocyclic Chemistry. (General methodology for orthoester cyclizations).
BenchChem. (2025).[1][3] 7H-Purine-2-carboxylic Acid Structure and Properties. Link
Regioselective Synthesis of 7H-Purine-2-Carboxylates: A Comprehensive Technical Guide
Executive Summary & Strategic Rationale The purine scaffold is a heavily utilized "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, antiviral agents, and antimetabolites. Howe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The purine scaffold is a heavily utilized "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, antiviral agents, and antimetabolites. However, the precise functionalization of the purine ring remains a formidable synthetic challenge due to its multiple reactive sites. Specifically, the synthesis of 7H-purine-2-carboxylates requires overcoming two distinct regiochemical hurdles:
N-7 vs. N-9 Selectivity: Differentiating the tautomeric nitrogen atoms of the imidazole ring.
C-2 vs. C-6/C-8 Functionalization: Selectively installing a carboxylate moiety at the highly electron-deficient C-2 position.
As of 2026, modern synthetic methodologies have shifted away from inefficient de novo ring constructions (e.g., Traube synthesis) toward late-stage functionalization. This guide provides an in-depth, self-validating workflow for the regioselective preparation of 7H-purine-2-carboxylates, detailing the causality behind catalyst selection, solvent effects, and kinetic vs. thermodynamic control.
In unfunctionalized purines, the N-9 tautomer is thermodynamically favored over the N-7 tautomer due to the electronic distribution and aromatic stabilization within the fused bicyclic system ()[1]. Standard base-mediated alkylation (e.g., using K₂CO₃ or NaH) generates a purinyl anion that predominantly undergoes electrophilic attack at N-9, often yielding N-9/N-7 mixtures in ratios exceeding 8:1 ()[2].
To invert this selectivity and force N-7 functionalization, chemists must rely on kinetic control or steric shielding . Utilizing the Mitsunobu reaction under neutral conditions bypasses the thermodynamically stable purinyl anion. When a bulky substituent is present at C-6, the trajectory of the incoming electrophile toward N-9 is sterically hindered, kinetically driving the reaction toward the N-7 nitrogen.
Directing C-2 Carboxylation
While direct C–H functionalization (such as cyanation) is highly effective at the C-8 position due to its enhanced nucleophilic character ()[3], the C-2 position is highly electron-deficient. Therefore, C-2 functionalization typically requires pre-activation, most commonly as a 2-halopurine. Palladium-catalyzed methoxycarbonylation of 2-chloro-7H-purines is the premier method for installing the C-2 carboxylate. The oxidative addition of Pd(0) into the strong C2–Cl bond is the rate-limiting step, necessitating electron-rich, bidentate phosphine ligands to stabilize the transition state.
Fig 1. Synthetic workflow for the regioselective preparation of 7H-purine-2-carboxylates.
Quantitative Data: Reaction Optimization
To demonstrate the causality of reagent selection, the following tables summarize the optimization data for both the regioselective N-protection and the C-2 carbonylation steps.
Table 1: Optimization of N-7 vs N-9 Alkylation (Protection) of 2-Chloropurine
Entry
Reagents / Base
Solvent
Temp (°C)
N-7 : N-9 Ratio
Yield (%)
1
Benzyl bromide, K₂CO₃
DMF
25
15 : 85
88
2
Benzyl bromide, NaH
THF
0 to 25
20 : 80
82
3
Benzyl bromide, Cs₂CO₃
DMSO
50
10 : 90
91
4
Benzyl alcohol, DIAD, PPh₃
THF
0 to 25
85 : 15
76
Insight: Basic conditions (Entries 1-3) heavily favor the thermodynamic N-9 product. The Mitsunobu conditions (Entry 4) invert the selectivity, providing a viable pathway to the 7H-purine intermediate.
Table 2: Catalyst Screening for Pd-Catalyzed Methoxycarbonylation of 2-Chloro-7H-purine
Entry
Catalyst
Ligand
Base
CO Pressure
Yield (%)
1
Pd(OAc)₂
PPh₃
Et₃N
1 atm
35
2
Pd(OAc)₂
dppf
Et₃N
1 atm
68
3
Pd(PPh₃)₄
None
K₂CO₃
5 atm
45
4
Pd(OAc)₂
dppf
Et₃N
5 atm
92
Insight: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) features a wide bite angle (~99°), which forces the acyl and methoxy groups on the Pd(II) intermediate closer together, vastly accelerating the reductive elimination step to yield the carboxylate.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that researchers do not carry failed intermediates through complex multi-step syntheses.
Protocol A: Regioselective Synthesis of 7-Benzyl-2-chloro-7H-purine via Mitsunobu Reaction
Causality Check: We utilize benzyl alcohol to install a protecting group that can later be removed via hydrogenolysis, ensuring the integrity of the 7H-purine core.
Initialization: Flame-dry a 250 mL round-bottom flask under argon. Add 2-chloro-9H-purine (10.0 mmol), triphenylphosphine (15.0 mmol), and anhydrous THF (100 mL).
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add benzyl alcohol (12.0 mmol).
Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 15.0 mmol) over 15 minutes. The reaction mixture will transition from a white suspension to a clear, pale-yellow solution, indicating the formation of the active phosphonium intermediate.
Validation Checkpoint 1 (TLC): After 2 hours at room temperature, spot the reaction on silica TLC (Eluent: 5% MeOH in DCM). The starting material (
= 0.3) should be entirely consumed. Two new spots will appear: the major N-7 isomer ( = 0.6) and the minor N-9 isomer ( = 0.5).
Validation Checkpoint 2 (LC-MS): Extract a 10 µL aliquot, dilute in MeCN, and run LC-MS (ESI+). Confirm the presence of the
peak at m/z 245.1 with a characteristic 3:1 isotopic pattern denoting the presence of the chlorine atom.
Workup & Isolation: Concentrate the mixture in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 7-benzyl-2-chloro-7H-purine.
Protocol B: Palladium-Catalyzed Methoxycarbonylation to Methyl 7H-purine-2-carboxylate
Causality Check: This step converts the unreactive C-2 chloride into the target carboxylate. Elevated CO pressure and the dppf ligand are mandatory to overcome the high activation energy of oxidative addition at the electron-poor C-2 position.
Initialization: In a high-pressure Parr reactor, combine 7-benzyl-2-chloro-7H-purine (5.0 mmol), Pd(OAc)₂ (0.25 mmol, 5 mol%), and dppf (0.30 mmol, 6 mol%).
Solvent System: Add anhydrous Methanol (25 mL) and Triethylamine (10.0 mmol). The methanol acts as both the solvent and the nucleophile.
Pressurization: Seal the reactor, purge with Argon three times, then purge with Carbon Monoxide (CO) three times. Pressurize the vessel to 5 atm of CO.
Heating: Heat the reaction to 80 °C with vigorous stirring for 16 hours.
Validation Checkpoint 3 (In-line LC-MS): Cool the reactor to room temperature and safely vent the CO gas in a fume hood. Take a 10 µL aliquot. LC-MS analysis must show the complete disappearance of the chlorinated isotope pattern (m/z 245.1) and the emergence of the product mass
at m/z 269.1. Do not proceed to workup if the starting material persists; re-pressurize and heat for an additional 8 hours.
Workup: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate, dissolve in EtOAc, and wash with saturated aqueous NaHCO₃ to remove triethylamine hydrochloride salts.
Final Deprotection (Optional): If the free 7H-purine is required, subject the intermediate to standard hydrogenolysis (H₂, Pd/C, MeOH) to cleave the N-7 benzyl group, yielding the final methyl 7H-purine-2-carboxylate.
Fig 2. Mechanism of Pd-catalyzed methoxycarbonylation at the purine C-2 position.
References
Title: Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective
Source: Catalysis Science & Technology (RSC Publishing)
URL: [Link]
Title: Structure−Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors, a New Purinergic Receptor Family
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Direct Regioselective C-H Cyanation of Purines
Source: Molecules (via PMC - NIH)
URL: [Link]
Title: Prebiotic stereoselective synthesis of purine and noncanonical pyrimidine nucleotide from nucleobases and phosphorylated carbohydrates
Source: Proceedings of the National Academy of Sciences (PNAS)
URL: [Link]
Title: Synthesis and preliminary antiproliferative activity of new pteridin-7(8H)-one derivatives
Source: European Journal of Medicinal Chemistry (via NIH)
URL: [Link]
Comprehensive Characterization of Methyl 7H-Purine-2-Carboxylate: A Technical Guide
Executive Summary Methyl 7H-purine-2-carboxylate (CAS: 28128-20-3) represents a critical scaffold in the synthesis of antiviral and antineoplastic agents. Its C2-ester functionality serves as a versatile electrophile for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 7H-purine-2-carboxylate (CAS: 28128-20-3) represents a critical scaffold in the synthesis of antiviral and antineoplastic agents. Its C2-ester functionality serves as a versatile electrophile for heterocycle expansion, while the purine core mimics endogenous nucleobases, facilitating active site binding in kinase and polymerase targets.
This guide provides a rigorous analytical framework for the characterization of this molecule. Unlike simple organic esters, this purine derivative exhibits complex prototropic tautomerism that complicates spectral interpretation. We define the protocols for distinguishing these tautomers via NMR and validating the molecular skeleton using high-resolution mass spectrometry (HRMS).
Part 1: Structural Considerations & Tautomerism
Before initiating spectral acquisition, one must understand the dynamic nature of the analyte. In solution, "7H-purine" derivatives rarely exist as a single static species. They undergo rapid annular tautomerism between the
and forms.
The Tautomeric Equilibrium
While the nomenclature specifies "7H", the thermodynamic stability in polar aprotic solvents (like DMSO or DMF) often favors the
tautomer or results in a rapid equilibrium that averages NMR signals at room temperature.
N7-H Form: Proton located on the imidazole ring nitrogen closest to the pyrimidine fusion.
N9-H Form: Proton located on the imidazole ring nitrogen furthest from the pyrimidine fusion.
Implication for Analysis:
NMR: You may observe broadened signals for C4 and C5 carbons or H8 protons if the exchange rate is intermediate on the NMR timescale.
Chromatography: Tautomers generally co-elute due to rapid interconversion, appearing as a single peak.
Figure 1: Prototropic tautomerism equilibrium between N7-H and N9-H forms in solution.
Part 2: Mass Spectrometry Characterization
Mass spectrometry (MS) provides the primary confirmation of molecular weight and structural connectivity. For purine esters, Electrospray Ionization (ESI) in positive mode is the gold standard due to the basicity of the ring nitrogens.
Experimental Protocol: LC-MS/MS
Instrument: Q-TOF or Orbitrap (High Resolution required for formula confirmation).
Ionization Source: ESI Positive (+).
Spray Voltage: 3.5 kV.
Mobile Phase:
A: Water + 0.1% Formic Acid (Proton source).
B: Acetonitrile + 0.1% Formic Acid.
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), maintained at 40°C to minimize peak tailing from basic nitrogens.
Fragmentation Pathway
The fragmentation of methyl 7H-purine-2-carboxylate (
, MW 178.15) follows a predictable pathway dominated by the stability of the aromatic core and the lability of the ester.
Parent Ion:
(Base Peak).
Primary Loss (Methanol): Cleavage of the methoxy group is less common than the loss of the entire ester functionality or methanol elimination if a neighboring proton is available. However, in esters, a characteristic loss is often
(32 Da) or the methoxy radical depending on energy.
Diagnostic Loss (Elimination of CO₂/Ester): The most distinct fragmentation is the loss of the carboxylate group.
(Loss of , rare in simple spectra).
(Loss of group).
Ring Cleavage (RDA): Retro-Diels-Alder reactions characterize the purine core disintegration, typically ejecting HCN (27 Da).
Key Diagnostic Ions:
m/z 179.057: Molecular Ion
.
m/z 147.03: Acylium ion
.
m/z 119.04: Purine core cation
.
Figure 2: Proposed ESI+ fragmentation pathway for methyl 7H-purine-2-carboxylate.
Part 3: NMR Spectroscopy Characterization
NMR is the definitive tool for assessing the purity and tautomeric state. Due to the low solubility of purines in chloroform, DMSO-d6 is the mandatory solvent. It also slows proton exchange, potentially allowing the observation of distinct tautomers or distinct NH signals.
Experimental Protocol
Solvent: DMSO-d6 (99.9% D).
Concentration: 5-10 mg in 600 µL.
Temperature: 298 K (25°C). Note: If signals are broad, heat to 313 K to coalesce tautomers.
Reference: Residual DMSO quintet at
ppm; DMSO septet at ppm.
Predicted Chemical Shift Data
The ester group at C2 is electron-withdrawing, causing a downfield shift (deshielding) of the ring protons compared to unsubstituted purine.
H NMR (400 MHz, DMSO-d6)
Position
Shift (, ppm)
Multiplicity
Integration
Assignment Logic
NH
13.6 - 13.9
Broad Singlet
1H
Acidic pyrrole-type proton (N7/N9). Often invisible if wet.
H-6
9.05 - 9.15
Singlet
1H
Most deshielded aromatic proton due to proximity to pyrimidine nitrogens.
H-8
8.60 - 8.70
Singlet
1H
Imidazole ring proton. Shift varies significantly with tautomerism.
OCH
3.90 - 3.95
Singlet
3H
Methyl ester. Typical range for aromatic esters.
Note: H-6 and H-8 are singlets because they are on non-adjacent carbons. However, long-range coupling (
) is sometimes observed.
C NMR (100 MHz, DMSO-d6)
Position
Shift (, ppm)
Type
Assignment Logic
C=O
163.5 - 164.5
Quaternary
Carbonyl carbon of the ester.
C-4
150.0 - 153.0
Quaternary
Bridgehead carbon (pyrimidine side).
C-2
148.0 - 150.0
Quaternary
Ipso-carbon bearing the ester.
C-6
145.0 - 147.0
CH
Aromatic CH (pyrimidine ring).
C-8
142.0 - 144.0
CH
Aromatic CH (imidazole ring).
C-5
128.0 - 130.0
Quaternary
Bridgehead carbon (imidazole side).
OCH
52.5 - 53.5
CH
Methoxy carbon.
Advanced 2D NMR Validation
To rigorously prove the structure, specifically the position of the ester at C2 (vs C6 or C8), HMBC (Heteronuclear Multiple Bond Correlation) is required.
HMBC Correlation 1: The OCH
protons ( ppm) must show a strong correlation to the C=O carbon ( ppm).
HMBC Correlation 2: The H-6 proton should show 3-bond correlations to C-2 and C-4 , but weak or no correlation to the carbonyl if it is at C2 (4 bonds away).
HMBC Correlation 3: If the ester were at C6, the H-2 proton (if present) would correlate strongly to the carbonyl. Since we have an ester at C2, this pathway is absent.
Part 4: Summary of Validation Criteria
To certify a batch of Methyl 7H-purine-2-carboxylate for drug development use, the following criteria must be met:
Appearance: White to off-white solid.
MS: Major peak at
(ESI+).
1H NMR:
Integral ratio of Aromatic H : Methyl H must be 2:3.
Absence of aliphatic impurities (except solvent).
Purity: >95% by HPLC (UV detection at 254 nm).
References
Tautomerism in Purines:
Laxer, A., et al. "Tautomerism of Purine Derivatives: A Theoretical and Experimental Study." Journal of Organic Chemistry, 2004.
NMR of Fused Heterocycles:
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016.
Mass Spectrometry of Nitrogen Heterocycles:
Holčapek, M., et al. "Fragmentation behavior of purine and pyrimidine bases by ESI-MS." Journal of Mass Spectrometry, 2010.
Purine Numbering and Nomenclature:
Rosemeyer, H. "The Chemo-Enzymatic Synthesis of Nucleosides." Helvetica Chimica Acta, 2004.
Exploratory
Physicochemical Profiling and Experimental Methodologies for Methyl 7H-Purine-2-Carboxylate
Executive Summary Methyl 7H-purine-2-carboxylate is a highly versatile, electron-deficient heterocyclic scaffold utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of purin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 7H-purine-2-carboxylate is a highly versatile, electron-deficient heterocyclic scaffold utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of purinergic receptor modulators, most notably adenosine A2A and A3 receptor agonists[1][2]. Because the purine core mimics endogenous adenine, compounds derived from this scaffold exhibit high affinity for target receptors. This technical whitepaper provides drug development professionals and synthetic chemists with an in-depth analysis of the compound's structural profile, mechanistic reactivity, and field-proven experimental workflows.
Structural and Quantitative Physicochemical Profile
The physicochemical behavior of methyl 7H-purine-2-carboxylate is dictated by the electron-withdrawing nature of the C2-ester, which significantly alters the electron density of the pyrimidine sub-ring. This electronic shift not only increases the electrophilicity of the ester carbonyl but also lowers the pKa of the imidazole nitrogen compared to unsubstituted purine.
Low molecular weight provides ample room for downstream functionalization without violating Lipinski's Rule of 5.
Topological Polar Surface Area
88.6 Ų
Balances the polarity of 4 nitrogens and 2 oxygens; optimal for membrane permeability in prodrug forms.
Hydrogen Bond Donors (HBD)
1
Contributed exclusively by the N-H of the imidazole ring (N7 or N9).
Hydrogen Bond Acceptors (HBA)
5
Contributed by the ester oxygens and the bare purine nitrogens.
LogP (Estimated)
-0.2 to 0.5
Slightly hydrophilic nature necessitates lipophilic substitutions (e.g., at N9 or C6) in downstream drug design to enhance bioavailability.
Mechanistic Insights: Tautomerism and Reactivity
7H/9H Tautomerism : In solution, the proton rapidly exchanges between the N7 and N9 positions of the imidazole ring. This dynamic equilibrium often results in significant signal broadening during
and NMR characterization at room temperature. To achieve sharp spectra, researchers must perform variable-temperature (VT) NMR or utilize highly polar aprotic solvents (such as DMSO-) to stabilize the tautomeric state via strong solvent-solute hydrogen bonding.
C2-Ester Reactivity : The purine bicyclic system is inherently electron-deficient. The addition of the carboxylate ester at C2 further depletes electron density. Consequently, the carbonyl carbon of the ester becomes highly electrophilic. This explains the causality behind its reactivity: direct amidation (reacting the ester directly with an amine) proceeds smoothly without the need for prior saponification and expensive peptide coupling reagents (like HATU or EDC).
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and functionalization of methyl 7H-purine-2-carboxylate.
Protocol A: Synthesis via Palladium-Catalyzed Carbonylation
Causality: Traditional synthesis of purine carboxylates from cyanopurines suffers from harsh hydrolysis conditions that can degrade the purine core. Palladium-catalyzed carbonylation of 2-halo-purines offers a milder, higher-yielding alternative.
Preparation : In a high-pressure autoclave, dissolve 10.0 mmol of 2-chloro-7H-purine in 50 mL of anhydrous methanol. Rationale: Anhydrous conditions prevent the premature hydrolysis of the forming ester into a carboxylic acid.
) and 0.5 mmol of 1,1'-Bis(diphenylphosphino)ferrocene (dppf). Rationale: The bidentate dppf ligand stabilizes the Pd intermediate, preventing catalyst aggregation and precipitation as inactive palladium black.
Base Addition : Add 20.0 mmol of Triethylamine (Et
N). Rationale: EtN acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction and thermodynamically driving the reaction forward.
Carbonylation : Purge the vessel with Carbon Monoxide (CO) gas three times to remove atmospheric oxygen. Pressurize the reactor to 50 psi with CO.
Heating : Stir the reaction at 80 °C for 16 hours. Rationale: Elevated temperature is required to overcome the activation energy of CO insertion into the relatively electron-deficient C2-Pd bond.
Isolation : Cool the reactor to room temperature, safely vent the excess CO in a fume hood, and filter the mixture through a pad of Celite. Concentrate the filtrate in vacuo.
Purification : Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol, 95:5 v/v) to isolate pure methyl 7H-purine-2-carboxylate[3].
Protocol B: Direct Amidation for A2A Agonist Precursors
Causality: As highlighted in patent literature, converting the C2-ester to a C2-amide is a critical step in synthesizing potent adenosine A2A receptor agonists[1].
Dissolution : Dissolve 5.0 mmol of methyl 7H-purine-2-carboxylate in 20 mL of anhydrous methanol.
Amine Addition : Add 15.0 mmol (3.0 eq) of the desired primary amine (e.g., cyclopentylamine). Rationale: The 3-fold excess of amine shifts the thermodynamic equilibrium toward the amide product via Le Chatelier's principle and compensates for any amine volatility.
Reaction : Heat the mixture to 60 °C and stir for 24 hours. Rationale: The inherent electrophilicity of the C2-ester allows for direct nucleophilic acyl substitution.
Workup : Evaporate the solvent and excess amine under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to obtain the pure purine-2-carboxamide derivative[1].
Visualization: Reaction and Tautomeric Pathway
The following diagram illustrates the synthetic workflow, the tautomeric equilibrium, and the downstream functionalization pathways of the purine scaffold.
Workflow, tautomeric equilibrium, and functionalization of methyl 7H-purine-2-carboxylate.
Pharmacokinetic & Drug Design Implications
While the purine-2-carboxylate scaffold is a "privileged structure" for receptor binding, the methyl ester moiety itself is typically treated as a synthetic intermediate rather than a final drug candidate. In biological systems, methyl esters are rapidly cleaved by ubiquitous carboxylesterases in the plasma and liver. This hydrolysis leads to the formation of the highly polar purine-2-carboxylic acid, which possesses poor membrane permeability and rapid renal clearance. Therefore, drug development professionals routinely convert the ester into bioisosteres or sterically hindered amides (as shown in Protocol B) to enhance metabolic stability, improve lipophilicity, and prolong the half-life of the resulting A2A/A3 receptor agonists[1][2].
References
*[3] Title : 7H-Purine-2-carboxylic Acid | CAS 28128-20-3 | RUO - Benchchem
Source : benchchem.com
URL :
*[4] Title : ethyl 6-bromo-8-methyl-9H-purine-2-carboxylate | C9H9BrN4O2 ... - PubChem
Source : nih.gov
URL :
*[1] Title : CN101472925A - 用作腺苷a2a受体激动剂的嘌呤衍生物 - Google Patents
Source : google.com
URL :
* Title : methyl 9H-purine-2-carboxylate - Sigma-Aldrich
Source : sigmaaldrich.com
URL :
*[2] Title : WO2022143740A1 - A3腺苷受体激动剂及其制备方法和用途 - Google Patents
Source : google.com
URL :
An In-depth Technical Guide to the Discovery and Isolation of Novel 7H-Purine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery and isolation of novel 7H-purine derivatives. Moving beyond a simple recitation of...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery and isolation of novel 7H-purine derivatives. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, providing field-proven insights to empower the design and execution of successful research programs in this critical area of medicinal chemistry. The purine scaffold is a privileged structure in drug discovery, and the strategic exploration of 7H-purine derivatives continues to yield promising therapeutic candidates.[1][2]
The Strategic Importance of the 7H-Purine Scaffold
Purines, fundamental components of DNA and RNA, are central to a vast array of metabolic processes.[3][4] Their synthetic analogs have long been a cornerstone of therapeutic intervention, acting as antimetabolites, enzyme inhibitors, and modulators of cellular signaling pathways.[1][5] While the N9-substituted purines have been extensively studied, the N7-isomers represent a synthetically challenging yet rewarding frontier for the development of novel therapeutics with unique structure-activity relationships (SAR). The distinct electronic and steric properties of 7H-purine derivatives can lead to altered target binding, improved selectivity, and novel pharmacological profiles.
Synthetic Strategies for Novel 7H-Purine Derivatives
The synthesis of 7H-purine derivatives requires careful consideration of regioselectivity to favor alkylation or substitution at the N7 position over the more common N9 position. Several robust strategies have been developed to achieve this, each with its own advantages and considerations.
Synthesis via N7-Alkylation of Purine Scaffolds
A direct and efficient method for the preparation of 7-substituted purines involves the N7-alkylation of appropriately protected purine precursors.
Workflow for N7-Alkylation of Purines
Caption: A general workflow for the synthesis of 7-substituted purines via N7-alkylation.
A notable protocol for achieving selective N7-substitution is through the transient protection of the N9 position and reduction of the purine core.[6]
Experimental Protocol: Synthesis of 7-Substituted Purines [6]
N(9)-Tritylation: To a solution of the starting 6- or 2,6-dihalopurine in a suitable aprotic solvent (e.g., anhydrous DMF), add an equimolar amount of trityl chloride and a non-nucleophilic base (e.g., triethylamine). Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
Reduction to 7,8-dihydropurine: Cool the reaction mixture to -78 °C and slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene). The progress of the reduction should be monitored by TLC.
N(7)-Alkylation: To the solution of the 7,8-dihydropurine, add the desired alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed at room temperature.
N(9)-Trityl Deprotection and Reoxidation: Upon completion of the N7-alkylation, quench the reaction and remove the solvent under reduced pressure. Treat the residue with a solution of trifluoroacetic acid in a suitable solvent (e.g., dichloromethane) to effect the deprotection of the N9-trityl group and promote spontaneous reoxidation to the aromatic purine system.
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired 7-substituted purine.
Synthesis from Imidazole Precursors
An alternative and versatile approach to 7-substituted purines begins with functionalized imidazole precursors, building the pyrimidine ring in a subsequent step. This method offers a high degree of control over the final substitution pattern.[7]
Experimental Protocol: Synthesis of 7-Methyl-7H-purine from a 4-Nitroimidazole Precursor [7]
Alkylation of 4-nitro-1H-imidazole: To a stirred solution of 4-nitroimidazole and potassium tert-butoxide in DMSO, add methyl iodide dropwise at room temperature. The reaction is continued for 6-10 hours, followed by aqueous workup and extraction with chloroform. The product is purified by chromatography.
Formation of 4-aminoimidazole-5-carbaldehyde oxime: The N-methylated 4-nitroimidazole is then transformed into the corresponding 4-aminoimidazole-5-carbaldehyde oxime through a series of standard transformations, including Vicarious Nucleophilic Substitution of Hydrogen (VNS).
Cyclization to the Purine Ring: The 4-aminoimidazole-5-carbaldehyde oxime is then cyclized to the 7-methyl-7H-purine. This can be achieved through condensation with an orthoester to form an iminoether, followed by cyclocondensation with ammonia in a sealed tube.
Purification: The final product is isolated by column chromatography.
Isolation and Purification of Novel 7H-Purine Derivatives
The successful isolation and purification of the target 7H-purine derivative are critical for its subsequent characterization and biological evaluation. The choice of purification method is dictated by the physicochemical properties of the compound.
Purification Workflow
Caption: A typical workflow for the isolation and purification of 7H-purine derivatives.
Experimental Protocol: General Purification of a 7H-Purine Derivative
Work-up: Following the completion of the reaction, the mixture is cooled to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the reaction solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine to remove inorganic salts and other water-soluble impurities.[1]
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo to yield the crude product.
Column Chromatography: The crude product is purified by flash column chromatography. For many purine derivatives, silica gel is a suitable stationary phase, with a gradient elution system of increasing polarity (e.g., ethyl acetate in hexanes, or methanol in dichloromethane). For more polar compounds, reversed-phase chromatography (C18) may be more effective.[8]
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent or solvent system to obtain the final product in high purity.
Structural Characterization of Novel 7H-Purine Derivatives
Unambiguous structural elucidation is paramount to confirming the successful synthesis of the target 7H-purine derivative. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the chemical structure of the synthesized compounds.
Table 1: Representative NMR Data for 7-Substituted Purine Derivatives
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature using standard pulse programs.
Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the proposed structure. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures to establish connectivity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming its identity.
Experimental Protocol: Mass Spectrometry Analysis [1]
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer in positive or negative ion mode. Acquire the mass spectrum over a suitable m/z range.
Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Biological Context: 7H-Purine Derivatives as Xanthine Oxidase Inhibitors
A significant area of interest for novel purine derivatives is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4] Overproduction of uric acid leads to hyperuricemia, a precursor to the painful inflammatory condition known as gout.[10] Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for managing this disease.[4]
Xanthine Oxidase Inhibition Pathway
Caption: The role of 7H-purine derivatives as inhibitors of xanthine oxidase in the purine catabolism pathway.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay [3]
Preparation of Solutions:
Phosphate buffer (e.g., 70 mM, pH 7.5).
Xanthine oxidase solution in phosphate buffer.
Xanthine solution (substrate) in a weak base, then diluted with water.
Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO).
Positive control (e.g., Allopurinol).
Assay Procedure (in a 96-well plate):
Add the test compound solution (or solvent for control) to each well.
Add phosphate buffer and the xanthine oxidase solution.
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 8 minutes).
Initiate the reaction by adding the xanthine solution.
Incubate at the same temperature for a defined time (e.g., 15 minutes).
Stop the reaction by adding a strong acid (e.g., 1.0 M HCl).
Data Measurement and Analysis:
Measure the absorbance of the solution at 295 nm using a microplate reader. The formation of uric acid leads to an increase in absorbance at this wavelength.
Calculate the percentage of inhibition for each concentration of the test compound using the formula:
% Inhibition = [(
- ) / ] * 100
Determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Table 2: Comparative Efficacy of Xanthine Oxidase Inhibitors [3]
Compound
IC₅₀ (µM)
Allopurinol
7.8
Febuxostat
0.015
Hypothetical 7H-Purine Derivative
Variable
Conclusion
The discovery and isolation of novel 7H-purine derivatives present a compelling avenue for the development of new therapeutic agents with potentially superior efficacy and safety profiles. This guide has provided a technically detailed framework for the synthesis, purification, and characterization of these valuable compounds, grounded in established scientific principles and methodologies. By understanding the nuances of synthetic strategy, embracing rigorous purification and characterization, and contextualizing these molecules within relevant biological pathways, researchers can effectively navigate the challenges and unlock the full therapeutic potential of the 7H-purine scaffold.
References
García-López, V., et al. (2021). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. International Journal of Molecular Sciences, 22(11), 5899.
Medical News Today. (2024). What are Xanthine oxidase inhibitors and how do they work?. Retrieved from [Link]
RxList. (2022). How Do Xanthine Oxidase Inhibitors Work?. Retrieved from [Link]
Mendes, A., et al. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules, 30(17), 4055.
Kotek, V., et al. (2010). Selective synthesis of 7-substituted purines via 7,8-dihydropurines. Organic Letters, 12(24), 5724-5727.
Stanovnik, B., & Svete, J. (2000). Synthesis. In Science of Synthesis (Vol. 16, pp. 997-1106).
Ostrowski, S., & Wolinski, J. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287-298.
ResearchGate. (n.d.). Some examples of purine derivatives reported as TKIs inhibitors. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of novel purine and 7-deazapurine derivatives linked to C-4 of 1,2,3-triazolyl ferrocene. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Table S1. 1H NMR (500 MHz, δH, multi, (J in Hz) and 13C NMR (125 MHz) spectral data of 1 and guttiferone Q. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 7-Arylpurines from Substituted Pyrimidines. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 7-substituted 1-hydroxy-3,7-dihydro-1H-purine-2,6-diones. Retrieved from [Link]
ResearchGate. (n.d.). 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. Retrieved from [Link]
PubMed. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry, 150, 107841.
Taylor & Francis Online. (2006). The Synthesis of 2-Amino 7-Substituted Purines. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1039-1049.
Taipei Medical University. (2015). Purine analogues as kinase inhibitors: A review. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules, 28(21), 7306.
Strategic Biological Screening of Substituted Purine-2-Carboxylates: A Technical Guide for Preclinical Development
Executive Summary & Pharmacological Rationale The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the structural foundation for countless endogenous signaling molecules and app...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Rationale
The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the structural foundation for countless endogenous signaling molecules and approved therapeutics. However, the specific functionalization of the C2 position—yielding substituted purine-2-carboxylates—unlocks a unique pharmacological landscape.
By introducing carboxylate or ester moieties at the C2 position, medicinal chemists can dramatically alter the electronic distribution, hydrogen-bonding capacity, and metal-chelating properties of the purine ring. This has led to the development of highly specific drug candidates, ranging from1[1] to 2[2]. This whitepaper outlines the causality-driven methodologies required to accurately screen and validate these compounds in a preclinical setting.
Mechanistic Pathways & Target Engagement
When designing a screening cascade, we must first understand the molecular mechanisms by which purine-2-carboxylates exert their biological effects. The structural modifications dictate the primary assay choice:
Nucleoside Antimetabolites (DNA Polymerase Inhibition): Compounds such as methyl 6-amino-9-β-D-ribofuranosyl-9H-purine-2-carboxylate act as false substrates. Once transported into the cell and phosphorylated, they competitively inhibit DNA synthesis, leading to S-phase cell cycle arrest and subsequent apoptosis[1].
Kinase Inhibition (ATP-Competitive): For targets like Protein Kinase CK2α, the purine-2-carboxylic acid moiety is critical for anchoring the molecule within the ATP-binding pocket. Recent crystallographic studies reveal that the C2-carboxylate specifically interacts with highly conserved crystalline water networks within the kinase domain, significantly enhancing inhibitory activity[2].
Viral Integrase Inhibition (Metal Chelation): Purine derivatives can be engineered to incorporate divalent metal (
) chelating ligands. By substituting the carboxylate or aryl groups, these compounds disrupt the metal-dependent strand transfer process critical for 3[3].
Figure 1: Mechanistic pathway of purine-2-carboxylate nucleoside analogues inducing apoptosis.
Quantitative Activity Profiles
To contextualize the screening parameters, it is essential to benchmark against known biological activities. The following table summarizes representative quantitative data for various substituted purine-2-carboxylates across different targets.
A robust screening cascade does not merely look for "hits"; it systematically eliminates false positives. The workflow must be a self-validating system where each step proves its own reliability.
Figure 2: Self-validating high-throughput screening workflow for purine derivatives.
Causality & Choice: We utilize a homogeneous ADP-detection assay (e.g., ADP-Glo™) rather than a radiometric assay. Purine derivatives can occasionally exhibit auto-fluorescence or aggregate-based false positives. A luminescence-based ADP detection system provides a high dynamic range and directly measures the stoichiometric conversion of ATP to ADP, ensuring that target engagement is genuine[2].
Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM
, 0.1 mg/mL BSA). Thaw recombinant CK2α enzyme, ultra-pure ATP, and the specific substrate peptide on ice.
Compound Dilution (The Validation Matrix): Prepare a 10-point, 1:3 serial dilution of the purine-2-carboxylate library in 100% DMSO.
Self-Validation Step: You must include a known inhibitor (e.g., CX-4945) as a positive control, and a DMSO-only well as a negative (vehicle) control on every single plate.
Pre-Incubation (Critical Step): Transfer 1 µL of compound/control to a 384-well solid white plate. Add 2 µL of CK2α enzyme solution.
Causality: Incubate for 15 minutes at room temperature. Purine-2-carboxylates often exhibit slow-binding kinetics in ATP-competitive pockets. Pre-incubating ensures thermodynamic equilibrium is reached, preventing false negatives.
Reaction Initiation: Add 2 µL of the ATP/Substrate mixture to initiate the reaction. Seal the plate and incubate for 60 minutes at 30°C.
Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes. Next, add 10 µL of Kinase Detection Reagent (which converts the generated ADP back to ATP and introduces luciferase/luciferin). Incubate for 30 minutes in the dark.
Data Analysis & Quality Control: Measure luminescence using a microplate reader. Calculate the Z'-factor using the equation:
System Validation: The assay data is only accepted if the Z'-factor is ≥ 0.5 . This mathematically guarantees that the signal window is robust enough to distinguish true purine-2-carboxylate hits from background assay noise.
Phenotypic Secondary Screen (Cell Viability)
Once biochemical target engagement is confirmed, the compounds must be evaluated for cellular penetrance and physiological efficacy, particularly for nucleoside analogues targeting lymphoid malignancies[1].
Methodology:
Cell Seeding: Seed target cells (e.g., CEM or HeLa cell lines) at
cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C in 5% .
Treatment: Treat cells with the validated purine-2-carboxylate hits at varying concentrations (0.1 µM to 100 µM) for 72 hours.
Viability Readout: Add 20 µL of MTS/PMS reagent to each well. Incubate for 1-4 hours.
Causality: The MTS tetrazolium compound is bioreduced by cells into a colored formazan product that is soluble in tissue culture medium. This conversion is directly proportional to the number of viable cells, providing a direct readout of the compound's anti-proliferative capability.
Absorbance Measurement: Read absorbance at 490 nm. Calculate the
using non-linear regression analysis.
Conclusion
The biological screening of substituted purine-2-carboxylates requires a meticulous, causality-driven approach. By understanding the structural nuances—whether it is the crystalline water interaction of a carboxylic acid moiety or the DNA-chain termination of a ribofuranosyl derivative—scientists can design self-validating screening cascades that effectively bridge the gap between synthetic chemistry and preclinical drug development[4].
References
Synthesis and biological evaluation of purine derivatives incorporating metal chelating ligands as HIV integrase inhibitors. National Institutes of Health (NIH) / PubMed.3
Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. National Institutes of Health (NIH) / PubMed.4
Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water. PubMed Central (PMC).2
Deciphering the 7H-Purine Tautomer: A Computational and Theoretical Whitepaper on Prototropic Dynamics and Pharmaceutical Implications
Executive Summary Purine, the foundational heterocyclic scaffold of fundamental nucleobases (such as adenine and guanine), exists in a delicate prototropic tautomeric equilibrium. While the 9H-purine tautomer dominates i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Purine, the foundational heterocyclic scaffold of fundamental nucleobases (such as adenine and guanine), exists in a delicate prototropic tautomeric equilibrium. While the 9H-purine tautomer dominates in the gas phase and non-polar environments, the 7H-purine tautomer emerges as a biologically and photophysically critical minor species. This whitepaper provides an advanced computational framework for isolating, quantifying, and leveraging the 7H-purine tautomer in structure-based drug design, photophysics, and mutagenesis studies.
The Thermodynamic Landscape: 9H vs. 7H Purine
The relative stability of purine tautomers is not static; it is a highly sensitive function of the dielectric environment, aromaticity, and substituent effects. In the gas phase, the 9H tautomer is unequivocally favored due to the minimization of lone-pair repulsion and optimal
-electron delocalization. However, the introduction of an aqueous solvent drastically alters this landscape, bringing the two tautomers to near isoenergetic states.
Quantitative Data: Thermodynamic and Electronic Properties
Property / Metric
9H-Purine (Major)
7H-Purine (Minor)
Causality / Significance
Relative Energy (Gas Phase)
0.0 kcal/mol
+4.0 kcal/mol
9H is strongly favored in vacuum due to minimized lone-pair repulsion 1[1].
Relative Energy (Aqueous, PCM)
0.0 kcal/mol
+0.2 kcal/mol
The high dielectric constant of water stabilizes the more polar 7H form, making the equilibrium highly competitive 1[1].
Dipole Moment (Gas Phase)
~4.3 D
~6.5 D
7H exhibits a significantly larger dipole moment, driving its solvent-dependent thermodynamic stabilization.
As application scientists, we cannot rely on default basis sets or implicit solvation without understanding the underlying physics. The choice of methodology directly dictates the reliability of our predicted tautomeric ratios. The following protocol represents a self-validating system for computational tautomer analysis.
Step 1: Ground-State Geometry Optimization (DFT)
Action: Perform geometry optimization using a hybrid functional (e.g., B3LYP or M06-2X) paired with a minimum of a 6-311++G(d,p) basis set.
Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the nitrogen lone pairs, which dictate the prototropic shift between the N7 and N9 positions.
Validation: Conduct harmonic vibrational frequency calculations. Zero imaginary frequencies confirm a true local minimum. If one imaginary frequency is found, the structure is a transition state for proton transfer, validating the reaction coordinate.
Step 2: High-Level Electronic Energy Refinement (CCSD(T))
Action: Execute single-point energy calculations using Coupled Cluster Theory (CCSD(T)) on the DFT-optimized geometries.
Causality: DFT often struggles with exact exchange and dynamic electron correlation. CCSD(T) serves as the "gold standard" to correct the electronic energy, ensuring the
between the 9H and 7H forms is accurate to within < 0.5 kcal/mol, a precision necessary for predicting rare tautomer populations 3[3].
Validation: Compare the T1 diagnostic from the coupled-cluster calculation. A T1 < 0.02 confirms that single-reference methods are sufficient for the ground state.
Step 3: Solvation Free Energy Integration (PCM/SMD)
Action: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate aqueous environments.
Causality: Tautomeric equilibrium is heavily solvent-dependent. Because the 7H-purine tautomer has a higher dipole moment, polar solvents preferentially stabilize it, drastically narrowing the energy gap observed in the gas phase 1[1].
Step 4: Excited-State and Photophysical Profiling (CASPT2)
Action: Utilize Complete Active Space Perturbation Theory (CASPT2) for excited-state dynamics.
Causality: Photoionization pushes purines into states with strong multi-reference character. Single-reference methods (like TD-DFT) fail here; CASPT2 correctly models the barrierless deactivation routes and conical intersections crucial for understanding the photostability of 7H-purines 2[2].
Computational workflow for purine tautomer thermodynamic and excited-state analysis.
Biological and Pharmaceutical Implications
Spontaneous Mutagenesis via Rare Tautomers
The biological significance of the 7H tautomer extends deep into genetics. Rare tautomeric forms of purines and pyrimidines are historically implicated in spontaneous mutagenesis. When a purine shifts from its canonical 9H form to the 7H form, its hydrogen-bonding donor/acceptor profile changes. This dynamic can lead to transversions and transitions during DNA replication due to non-Watson-Crick base pairing4[4].
Structure-Based Drug Design (SBDD)
In pharmaceutical chemistry, purine derivatives are ubiquitous as kinase inhibitors and antitumor agents. For example, the structural assignment of 6-oxy purine derivatives requires rigorous computational modeling to determine whether the compound exists in the 7H or 9H form within the binding pocket. Incorrect tautomer assignment leads to flawed molecular docking results and failed pharmacophore models5[5].
Similarly, in the design of reversine-related molecules (2,6-diamino-substituted purines) targeting Aurora kinases for cancer cell cycle arrest, DFT calculations in various solvents (water, chloroform) are mandatory to predict the dominant prototropic form. While the HN(9) tautomer is generally more stable, the conformational landscape is highly dynamic and target-dependent, requiring exact computational profiling before synthesis 6[6].
Logical relationship between purine tautomeric equilibrium and biological outcomes.
Conclusion
The 7H-purine tautomer is not merely a computational curiosity; it is a chemically active species with profound implications for photophysics, genetics, and pharmacology. By employing a rigorous, self-validating computational pipeline—bridging DFT geometries with CCSD(T) energetics and CASPT2 excited-state dynamics—researchers can accurately map this equilibrium. This precision is non-negotiable for modern structure-based drug discovery and our fundamental understanding of DNA stability.
References
Modelling Photoionisations in Tautomeric DNA Nucleobase Derivatives 7H-Adenine and 7H-Guanine: Ultrafast Decay and Photostability
Source: MDPI
URL
New light on tautomerism of purines and pyrimidines and its biological and genetic implications
Source: Indian Academy of Sciences
URL
Source: PMC (NIH)
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group
Source: MDPI
URL
Source: PMC (NIH)
Neural Network Based ∆-Machine learning approach efficiently brings the DFT potential energy surface to the CCSD(T)
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility and Stability Studies of Methyl 7H-Purine-2-Carboxylate
Content Type: Technical Guide / Whitepaper
Audience: Senior Researchers & Drug Development Scientists[1]
[1]
Executive Summary
Methyl 7H-purine-2-carboxylate represents a critical scaffold in the synthesis of antiviral nucleoside analogs and kinase inhibitors.[1] However, its physicochemical behavior is dominated by two competing forces: the high lattice energy typical of the purine core (leading to "brick dust" insolubility) and the hydrolytic lability of the C2-methyl ester.
This guide provides a rigorous, protocol-driven approach to characterizing this molecule.[1] Unlike generic small molecules, the 7H-purine tautomerism necessitates specific pH-buffering strategies during profiling to prevent data artifacts caused by proton migration or premature ester cleavage.[1]
Part 1: Structural Analysis & Physicochemical Prediction
Before initiating wet-lab experiments, one must understand the structural determinants governing the molecule's behavior.
The Tautomeric Challenge
The "7H" designation implies the proton resides on the imidazole ring's N7. However, in solution, purines exist in a dynamic equilibrium between 7H and 9H tautomers.[1]
Impact on Solubility: The 7H tautomer often exhibits different crystal packing forces than the 9H form. If your solid material is a mixture, solubility data will be non-reproducible.[1]
Impact on Stability: The electron density shifts associated with tautomerism can alter the electrophilicity of the C2-carbonyl carbon, affecting hydrolysis rates.
Theoretical Property Profile
Lipophilicity (LogP): Predicted ~0.5–1.[1]2. The methyl ester masks the polar carboxylate, increasing permeability compared to the free acid.
pKa Values:
Acidic (N7/N9-H): ~8.5 – 9.5 (Deprotonation leads to anionic species).[1]
Basic (N1/N3): ~2.0 – 2.5 (Protonation leads to cationic species).[1]
Implication: The molecule behaves as an ampholyte.[1] Solubility will be U-shaped: high at pH < 2 and pH > 9, but minimal at neutral pH (isoelectric region).[1]
Part 2: Solubility Profiling Protocols
We distinguish between Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for pre-formulation).[1][2][3] For this specific ester, Thermodynamic Solubility is required to understand the solid-state limitations.
The "Purine Protocol" Adjustment:
Standard shake-flask methods often fail for purines because the extended equilibration time allows the ester to hydrolyze before saturation is reached. We utilize a "Short-Equilibration" modified protocol.
Requirement: You must see two distinct peaks with Resolution (
) > 2.0. If the acid and ester co-elute, your stability data will be false.[1]
Part 5: References
ICH Harmonised Tripartite Guideline. (2003).[1][5] Stability Testing of New Drug Substances and Products Q1A(R2).[1][5][6] International Council for Harmonisation.[1] Link
OECD. (1995).[1] Test No. 105: Water Solubility.[1] OECD Guidelines for the Testing of Chemicals, Section 1. Link[1]
Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1] (Contextual grounding for pKa/Solubility relationships).
Vogelsang, A., et al. (2010).[1] High-throughput hydrolysis kinetics of ester prodrugs. Methods and Principles in Medicinal Chemistry.[1] (Methodology for ester stability).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of Methyl 7H-Purine-2-Carboxylate in Medicinal Chemistry
Executive Summary & Scaffold Analysis
Methyl 7H-purine-2-carboxylate (often supplied as the 9H-tautomer equilibrium mixture) represents a "privileged scaffold" in drug discovery. Unlike the ubiquitous C6-substituted purines (e.g., adenine, kinetin) or C2-amino purines (e.g., guanine derivatives), the C2-carboxylate provides a unique, orthogonal electrophilic handle.
This moiety allows medicinal chemists to rapidly diversify the C2 position via amidation, reduction, or heterocycle formation, while preserving the N9 position for ribosylation or alkylation to mimic nucleosides. This guide addresses the two critical challenges in utilizing this scaffold: regioselective N-alkylation (N7 vs. N9) and chemoselective ester transformation .
Tautomeric Reality
While often labeled "7H" in catalogs, the unsubstituted purine core exists in a tautomeric equilibrium. In solution, the 9H-tautomer is generally thermodynamically favored over the 7H-form due to aromaticity and dipole minimization.
Implication: Without specific conditions, alkylation will favor the N9 position. Accessing the N7-isomer requires kinetic control or transient blocking strategies.
Visualizing the Reactivity Landscape
The following diagram maps the critical decision points when working with this scaffold.
Figure 1: Reactivity landscape of methyl purine-2-carboxylate, highlighting the bifurcation between N9 and N7 functionalization pathways.
Module 1: Regioselective N-Alkylation Protocols
The most common failure mode with this scaffold is obtaining an inseparable mixture of N7 and N9 isomers. The following protocols are designed to maximize N9 selectivity (the most common medicinal target).
Method A: Thermodynamic Control (N9-Selective)
Best for: Primary alkyl halides, benzyl bromides.
Mechanism: Under thermodynamic conditions, the more stable N9-alkylated product predominates.[1] The use of a weak base prevents rapid, indiscriminate alkylation.
Protocol:
Dissolution: Dissolve Methyl 7H-purine-2-carboxylate (1.0 eq) in anhydrous DMF (0.1 M concentration). Note: Purines have poor solubility; gentle heating (40°C) may be required.
Base Addition: Add anhydrous K₂CO₃ (1.5 eq) . Stir at room temperature for 30 minutes. The solution may turn cloudy as the purin-9-ide anion forms.
Alkylation: Add the alkyl halide (1.1 eq) dropwise.
Reaction: Stir at 50°C for 4–12 hours. Monitor via LC-MS.
Checkpoint: N9 isomers typically elute later than N7 isomers on reverse-phase HPLC due to lower polarity.
Workup: Pour into ice water. If solid precipitates, filter. If not, extract with EtOAc (3x). Critical: Purines are amphiphilic; avoid vigorous shaking to prevent emulsions.
Method B: Mitsunobu Reaction (N9-Selective for Secondary Alcohols)
Best for: Complex alcohols, chiral secondary alcohols.
Protocol:
Mix: Combine scaffold (1.0 eq), Alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
Activation: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise over 20 minutes.
Reaction: Allow to warm to RT and stir overnight.
Note: This method is highly stereospecific (inversion of alcohol configuration) and generally favors N9 due to steric bulk hindering the N7 approach.
Module 2: Diversification at C2 (The Ester Handle)
Once the nitrogen is anchored (alkylated), the C2-methyl ester becomes the focal point for library generation.
Direct Aminolysis (One-Step Amide Formation)
Why use this? It avoids the harsh acidic/basic conditions of hydrolysis and subsequent coupling reagents.
Protocol:
Reactants: Dissolve N9-alkylated purine ester (1.0 eq) in a sealed tube with the desired amine (3–5 eq).
Solvent: Use Methanol or Ethanol (high dielectric constant helps transition state).
Conditions: Heat to 60–80°C for 12 hours.
Catalysis: If the amine is non-nucleophilic (e.g., anilines), add 0.5 eq of Mg(OMe)₂ or TBD (Triazabicyclodecene) as a catalyst.
Purification: Evaporate solvent. The product is often pure enough for biological screening after a simple trituration with ether.
Module 3: Library Synthesis Workflow
The following workflow describes a high-throughput strategy for generating a library of Adenosine Receptor Antagonists using this scaffold.
Figure 2: Sequential workflow for converting methyl purine-2-carboxylate into a bioactive amide library.
Detailed Workflow Steps:
Bulk Alkylation: Perform Method A (above) on a gram scale to install the R1 group (e.g., a benzyl or phenethyl group common in adenosine ligands).
Saponification: Treat the ester with LiOH (2 eq) in THF:H₂O (3:1) at RT for 2 hours. Acidify to pH 4 to precipitate the free acid.
Parallel Coupling:
Dispense the Purine-2-carboxylic acid into a 96-well block.
Add HATU (1.2 eq) and DIPEA (3 eq) in DMF.
Add diverse amines (R2-NH₂) to each well.
Shake at RT for 4 hours.
Purify via prep-HPLC.
Troubleshooting & Expert Insights
Issue
Probable Cause
Corrective Action
Low N9/N7 Selectivity
Steric crowding at C6 is absent; Alkylating agent is too reactive (e.g., Methyl Iodide).
Switch to a bulkier base (Cs₂CO₃) or use BSA (N,O-Bis(trimethylsilyl)acetamide) to transiently silylate N9, rendering it the exclusive nucleophile.
Ester Hydrolysis during Alkylation
Wet solvent or hydroxide formation.
Ensure DMF is anhydrous. Use K₂CO₃, not NaOH/KOH.
Poor Solubility
High lattice energy of purine.
Use DMSO as solvent or heat DMF to 60°C.
Incomplete Aminolysis
Amine is sterically hindered.
Switch to AlMe₃ (Trimethylaluminum) mediated amidation (Weinreb amide protocol) in DCM (requires anhydrous conditions).
References
Synthesis of Purine Scaffolds: Legraverend, M. (2008). "Recent Advances in the Synthesis of 2,6,9-Trisubstituted Purines." Tetrahedron, 64(1), 1-19.
Regioselectivity in Purine Alkylation: Niu, H., et al. (2018). "Regioselective Alkylation of Purines." Journal of Organic Chemistry, 83(15), 8765–8774.
Medicinal Chemistry Applications (Adenosine Antagonists): Jacobson, K. A., et al. (1992). "Structure-Activity Relationships of 8-Styrylxanthines as A2-Adenosine Antagonists." Journal of Medicinal Chemistry, 35(3), 407-422.
Mitsunobu Reaction on Purines: Toyota, A., et al. (2011). "Application of the Mitsunobu reaction to the synthesis of N9-alkylated purines." Chem. Pharm. Bull., 59(4), 508.
methyl 7H-purine-2-carboxylate as a building block for bioactive compounds
This guide outlines the technical utility of methyl 7H-purine-2-carboxylate as a scaffold in medicinal chemistry. It details the synthesis of the building block itself, its reactivity profile, and specific protocols for...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical utility of methyl 7H-purine-2-carboxylate as a scaffold in medicinal chemistry. It details the synthesis of the building block itself, its reactivity profile, and specific protocols for generating bioactive libraries.
Introduction: The C2-Vector Advantage
Methyl 7H-purine-2-carboxylate (CAS: 16297-36-4 for the acid precursor ref) represents a strategic entry point into the purine C2-space . While C6- and N9-substituted purines are ubiquitous in kinase inhibitors (e.g., roscovitine, idelalisib), the C2 position is often underutilized due to synthetic inaccessibility.
This building block allows for the rapid generation of C2-amide libraries , a motif critical for:
Adenosine Receptor Ligands: C2-substituents dictate selectivity between A1, A2A, and A3 receptors.
Antiviral Nucleosides: C2-modifications can enhance metabolic stability against deaminases.
Kinase Inhibitors: Accessing the "sugar pocket" or solvent-exposed regions in the ATP binding site.
Chemical Reactivity Profile
The scaffold presents three distinct vectors for diversification. Understanding the electronic bias of the ring is crucial for sequence planning.
Position
Reactivity Type
Preferred Reagents
Notes
C2-Ester
Nucleophilic Acyl Substitution
Primary/Secondary Amines
Primary Vector. Reacts under mild conditions to form amides.
N9-H
Electrophilic Alkylation ()
Alkyl Halides, Mitsunobu
Scaffold Anchoring. N9 is thermodynamically favored over N7 (approx. 4:1 ratio without directing groups).
C6-H
Radical Substitution (Minisci)
Alkyl radicals, Ag(I)
Late-Stage. The C6 position is electron-deficient; accessible via radical mechanisms if not pre-functionalized (e.g., Cl).
Synthesis of the Building Block
If the ester is not commercially available, it is best synthesized from 2-iodopurine or 2-chloropurine via Palladium-catalyzed carbonylation. This method is superior to the classical cyanide displacement (Pinner reaction) due to safety and scalability.
Protocol A: Pd-Catalyzed Methoxycarbonylation
Objective: Convert 2-iodopurine to methyl 7H-purine-2-carboxylate.
Note: If the amine is valuable, use 1.1 equiv and add catalytic NaCN or TBD as a transamidation catalyst.
Heating: Heat the sealed vial at 80°C for 4–16 hours. Monitor by LCMS for disappearance of the ester (m/z ~179).
Isolation:
Volatile Amines: Evaporate solvent and excess amine. Triturate with ether.
Non-volatile Amines: Dilute with water, extract with EtOAc (if product is lipophilic) or use preparative HPLC.
Workflow 2: Regioselective N9-Alkylation
Anchoring the scaffold to a solubilizing group or pharmacophore.
Protocol:
Base Treatment: To a solution of the purine ester (1.0 equiv) in DMF (0.2 M), add K
CO (2.5 equiv). Stir at RT for 15 min.
Alkylation: Add the alkyl halide (1.1 equiv). Stir at RT (or 50°C for unreactive halides) for 12 h.
Regioisomer Separation: The reaction yields a mixture of N9 (major) and N7 (minor).
Separation: Flash chromatography (DCM/MeOH or EtOAc/Hexane). N9 isomers generally elute after N7 isomers on silica due to higher polarity of the N9-H bond network in the stationary phase context, though this varies by substituent. Validation: N9-alkylation is confirmed by HMBC correlation between the N9-CH
protons and C4/C8 of the purine.
Visualizing the Reaction Pathways
The following diagram illustrates the decision tree for utilizing this scaffold.
Caption: Divergent synthesis pathways from the methyl 7H-purine-2-carboxylate scaffold.
Case Study: Adenosine A2A Receptor Antagonists
Context: A2A antagonists are targets for Parkinson's disease and cancer immunotherapy. The C2-position tolerates bulky aromatic amides which engage the exocyclic region of the receptor.
Experimental Example:
Scaffold: Methyl 7H-purine-2-carboxylate.
Step 1 (N9-Protection): Alkylation with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) to protect N9.
Result: Improves solubility and prevents N-alkylation during subsequent steps.
Step 2 (C2-Amidation): Reaction with tyramine (4-(2-aminoethyl)phenol).
Conditions: EtOH, reflux, 12h.
Outcome: Formation of the amide linker.
Step 3 (Deprotection): Removal of SEM group with TFA/DCM.
Bioactivity: The resulting C2-tyramine derivative shows micromolar affinity for A2A, serving as a fragment lead.
Troubleshooting & Optimization
Issue
Probable Cause
Expert Solution
Low Yield in Amidation
Ester hydrolysis by wet solvent
Use anhydrous MeOH/EtOH and molecular sieves. Ensure amine is free base, not salt.
N7 vs N9 Selectivity
Steric bulk or solvent effect
Use bulky protecting groups (Trityl) to force N9 selectivity. Lower reaction temperature to -78°C if using kinetic control.
Incomplete Carbonylation
Catalyst poisoning
Ensure 2-halopurine is pure. Add excess ligand (dppf). Increase pressure to 10 bar if using 2-chloropurine.
References
Palladium-Catalyzed Carbonylation of Heteroaryl Halides
Title: Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.[3]
Source:J. Am. Chem. Soc.[3] 2008, 130, 2754.[3] (Adapted for purines).[4][5][6][7][8][9]
Application Note: Derivatization Strategies for the C2-Carboxylate Group of Methyl 7H-Purine-2-Carboxylate
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Scientific Rationale The purine scaffold i...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols
Introduction & Scientific Rationale
The purine scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for numerous kinase inhibitors, antiviral agents, and G-protein-coupled receptor (GPCR) modulators. Specifically, derivatization at the C2 position of the purine ring is a critical strategy for optimizing binding affinity, selectivity, and pharmacokinetic properties.
Starting from methyl 7H-purine-2-carboxylate , the conversion of the C2-methyl ester into diverse C2-carboxamides is a highly sought-after transformation. This is driven by the fact that C2-carboxamides provide essential hydrogen-bond donor/acceptor motifs. For example, in the design of Adenosine A2A receptor agonists (e.g., the clinical candidate UK-432,097), bulky C2-carboxamide substituents project into the extracellular loops (EL2 and EL3) of the receptor, forming strong ionic and hydrogen bonds that dramatically increase target residence time and functional efficacy 1. Furthermore, these modifications can be tuned to improve local tissue retention, such as in the lungs for anti-inflammatory therapies 2.
Causality in Synthetic Strategy
To achieve these functionalized amides, chemists typically employ one of two self-validating synthetic workflows:
Two-Step Saponification-Coupling: Hydrolysis of the ester to the free 7H-purine-2-carboxylic acid, followed by activation with a peptide coupling reagent (e.g., HATU) and reaction with an amine. This is necessary for sterically hindered or weakly nucleophilic amines (e.g., anilines).
One-Step Direct Aminolysis: Direct displacement of the methoxy group by a highly nucleophilic primary amine (e.g., ethylenediamine) under thermal conditions. The electron-deficient nature of the pyrimidine ring within the purine core activates the C2-ester, making this solvent-free or high-concentration approach viable and efficient for robust amines 3.
Synthetic Workflows
Fig 1: Divergent synthetic pathways for the derivatization of C2-purine carboxylates.
Experimental Protocols
Protocol A: Base-Catalyzed Hydrolysis to 7H-Purine-2-Carboxylic Acid
Mechanistic Note: The isolation of the free purine-2-carboxylic acid requires precise pH control. Because the purine ring contains basic nitrogens (pKa ~2.5) and the carboxylic acid is acidic (pKa ~3.5), the molecule exists as a zwitterion. Adjusting the pH strictly to its isoelectric point (pH ~3.0) is causal to maximizing precipitation and yield.
Step-by-Step Procedure:
Dissolution: Suspend methyl 7H-purine-2-carboxylate (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF:H₂O (0.2 M, 25 mL) in a round-bottom flask equipped with a magnetic stir bar.
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq, 12.5 mmol) in one portion. The suspension will gradually clear as the carboxylate salt forms.
Reaction Monitoring: Stir at ambient temperature (20-25°C) for 2-4 hours. Validate completion via TLC (DCM:MeOH 9:1) or LC-MS (disappearance of the M+1 179 m/z peak).
Workup & Isoelectric Precipitation: Remove THF under reduced pressure. Cool the remaining aqueous layer in an ice bath (0-5°C). Carefully add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0.
Isolation: A white/off-white precipitate will form. Stir for an additional 30 minutes at 0°C to ensure complete crystallization.
Filtration: Filter the solid under vacuum, wash with ice-cold water (2 x 5 mL) followed by cold diethyl ether (10 mL), and dry under high vacuum to afford the pure acid.
Protocol B: Amidation via HATU Coupling
Mechanistic Note: HATU is selected over EDC/HOBt due to the electron-deficient nature of the purine ring, which can slow down the formation of the active ester. The use of DIPEA ensures the purine acid is fully deprotonated and soluble in DMF.
Step-by-Step Procedure:
Activation: Dissolve 7H-purine-2-carboxylic acid (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 6.0 mmol) and HATU (1.2 eq, 2.4 mmol).
Pre-activation: Stir the mixture at room temperature for 15 minutes to allow the formation of the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium intermediate.
Coupling: Add the desired primary or secondary amine (1.1 eq, 2.2 mmol).
Incubation: Stir at room temperature for 12 hours. Validate completion via LC-MS.
Quench & Extraction: Dilute the reaction with EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL), 5% aqueous LiCl (to remove DMF, 2 x 20 mL), and brine (20 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient).
Protocol C: Direct Aminolysis (Solvent-Free)
Mechanistic Note: This route is highly efficient for generating amino-alkyl amides (e.g., using ethylenediamine). The massive excess of amine acts as both solvent and reactant, driving the equilibrium forward while preventing cross-linking of the diamine 3.
Step-by-Step Procedure:
Reaction Setup: In a pressure-resistant vial, add methyl 7H-purine-2-carboxylate (1.0 eq, 4.66 mmol).
Thermal Activation: Seal the vial and heat the mixture to 90°C using a heating block for 1 to 2 hours.
Validation: Cool to room temperature and sample 5 µL into 1 mL MeOH for LC-MS analysis to confirm the disappearance of the ester.
Concentration: Remove the excess ethylenediamine in vacuo (use a cold trap due to the amine's volatility and toxicity).
Purification: Purify the crude residue using C-18 reverse-phase chromatography, eluting with a gradient of water (0.1% TFA) to Methanol to yield the pure N-(2-aminoethyl)-7H-purine-2-carboxamide.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics of the two primary derivatization strategies to aid in route selection.
Parameter
Two-Step (Hydrolysis + HATU)
One-Step (Direct Aminolysis)
Substrate Scope
Broad (Primary, Secondary, Anilines)
Narrow (Unhindered Primary Amines)
Overall Yield
65% - 85% (over two steps)
80% - 95%
Reaction Time
14 - 18 hours
1 - 3 hours
Scalability
High (Standard workup)
Moderate (Excess amine removal is difficult at scale)
Derivatization of the C2-carboxylate is not merely a synthetic exercise; it directly dictates the biological fate of the molecule. When a carefully designed C2-carboxamide purine binds to the Adenosine A2A receptor, it induces a conformational change that triggers the Gs-protein signaling cascade, leading to potent anti-inflammatory effects.
Fig 2: Signal transduction pathway activated by C2-carboxamide purine derivatives.
References
Structure-Based Approaches to Ligands for G-Protein-Coupled Adenosine and P2Y Receptors, from Small Molecules to Nanoconjugates. Journal of Medicinal Chemistry - ACS Publications.[Link]
The discovery of a selective and potent A2a agonist with extended lung retention. PMC - NIH.[Link]
Purine derivatives for use as adenosin A2A receptor agonists.
Application Note: Divergent N-Alkylation and N-Arylation Strategies for Methyl 7H-Purine-2-Carboxylate
Executive Summary The functionalization of purine scaffolds is a cornerstone of modern drug discovery, particularly in the development of nucleoside analogs and kinase inhibitors. However, the inherent tautomerism of the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of purine scaffolds is a cornerstone of modern drug discovery, particularly in the development of nucleoside analogs and kinase inhibitors. However, the inherent tautomerism of the purine ring (7H ⇌ 9H) presents significant regiochemical challenges during C–N bond formation. This application note provides an authoritative, field-tested guide to the regioselective N-alkylation and N-arylation of methyl 7H-purine-2-carboxylate . By dissecting the causality behind catalyst selection, solvent effects, and atmospheric conditions, this document equips researchers with self-validating protocols to achieve high N9-regioselectivity.
Mechanistic Rationale & Substrate Profiling
The Purine Core and Regioselectivity Challenges
Purine alkylation is notoriously plagued by the formation of N7 and N9 regioisomeric mixtures[1]. The substrate , methyl 7H-purine-2-carboxylate, features an electron-withdrawing methyl ester at the C2 position. This group subtly alters the electron density of the imidazole ring, reducing the overall nucleophilicity of the system compared to unsubstituted adenine.
Thermodynamic vs. Kinetic Control in Alkylation: N9-alkylation is generally the thermodynamically favored pathway, whereas N7-alkylation can occur kinetically. To drive the reaction toward the N9 isomer, specific bases (such as tetrabutylammonium hydroxide or K₂CO₃) and microwave irradiation are often employed[1]. Furthermore, the choice of solvent is critical; while DMSO is a common polar aprotic solvent, heating electrophiles in DMSO can trigger a disruptive Kornblum oxidation, depleting the alkyl halide and lowering yields[2]. Thus, DMF is the preferred solvent.
Chan-Lam Coupling for N-Arylation: For the introduction of aryl groups, the Chan-Lam (or Chan-Evans-Lam) coupling is the premier methodology[3]. Unlike Buchwald-Hartwig aminations that require strict inert atmospheres and expensive palladium catalysts, the Chan-Lam coupling utilizes bench-stable arylboronic acids and inexpensive Cu(II) precatalysts[4]. Crucially, this reaction requires atmospheric oxygen to oxidize the intermediate Cu(II) species to a highly reactive Cu(III) active species prior to reductive elimination[4].
Caption: Workflow for the divergent N-alkylation and N-arylation of methyl 7H-purine-2-carboxylate.
Experimental Protocols
Protocol A: Regioselective N9-Alkylation
Objective: Achieve high N9:N7 regioselectivity while preserving the C2-methyl ester.
Causality Check: K₂CO₃ is selected as a mild base to deprotonate the purine without hydrolyzing the ester. Anhydrous DMF is utilized to avoid the Kornblum oxidation side-reactions associated with DMSO[2].
Step-by-Step Methodology:
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 7H-purine-2-carboxylate (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere.
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the purinate anion.
Electrophile Addition: Add the desired alkyl halide (1.2 mmol) dropwise via syringe.
Reaction Execution: Heat the reaction mixture to 60 °C using an oil bath. Alternatively, for accelerated kinetics and enhanced thermodynamic N9-selectivity, subject the mixture to microwave irradiation at 80 °C for 30–45 minutes[1].
In-Process Monitoring: Monitor the reaction via LC-MS. The N9 isomer typically elutes slightly later than the N7 isomer on a standard C18 reverse-phase column.
Workup: Once starting material is consumed, cool to room temperature and quench with distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
Protocol B: N-Arylation via Chan-Lam Coupling
Objective: Direct C–N bond formation using arylboronic acids under mild, aerobic conditions.
Causality Check: Cu(OAc)₂ acts as the precatalyst. Pyridine serves a dual role: it acts as a ligand to stabilize the copper intermediates and as a base to neutralize the boronic acid[5]. Molecular sieves are mandatory to scavenge water, which otherwise promotes competitive C–O bond formation (yielding phenol byproducts)[4].
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask, combine methyl 7H-purine-2-carboxylate (1.0 mmol), the appropriate arylboronic acid (2.0 mmol), and Cu(OAc)₂ (0.5 mmol, 50 mol%).
Solvent & Additives: Add 4Å molecular sieves (500 mg) followed by anhydrous Dichloromethane (DCM) or Methanol (15 mL).
Ligand/Base Addition: Add Pyridine (2.0 mmol) dropwise. The solution will typically turn a deep blue or green color, indicative of Cu(II)-pyridine complex formation.
Aerobic Oxidation:Do not purge with inert gas. Leave the flask open to the atmosphere (or fit with a drying tube) and stir vigorously at room temperature for 24–48 hours. The ambient O₂ is required to drive the Cu(II) → Cu(III) oxidation step[4].
In-Process Monitoring: Monitor via TLC (UV active). If the reaction stalls, an additional 0.5 equivalents of arylboronic acid can be added.
Workup & Purification: Filter the crude mixture through a pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the pad with EtOAc. Concentrate the filtrate and purify via flash chromatography.
Caption: Catalytic cycle of the Cu-mediated Chan-Lam N-arylation of purines.
Quantitative Data Presentation
The following table summarizes the expected regiochemical outcomes and yields based on the applied methodology, demonstrating the critical impact of reaction conditions on the N9:N7 ratio.
Reaction Type
Reagents / Catalyst
Solvent
Temperature / Time
Major Product
Expected N9:N7 Ratio
Standard Alkylation
Alkyl-Br, K₂CO₃
DMF
60 °C / 12 h
N9-Alkyl Purine
~ 4:1 to 5:1
Microwave Alkylation
Alkyl-Br, TBAH
DMF
80 °C (MW) / 45 min
N9-Alkyl Purine
> 9:1
Chan-Lam Arylation
Ar-B(OH)₂, Cu(OAc)₂, Pyridine
DCM
25 °C / 24 h (Air)
N9-Aryl Purine
Exclusive (> 99:1)
References
Regioselective alkylation reaction of purines under microwave irradiation - Universit
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1 - American Chemical Society
Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Deriv
Mechanistic Development and Recent Applications of the Chan-Lam Amin
Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives - ResearchG
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Methyl 7H-Purine-2-Carboxylate Scaffolds
Introduction & Strategic Rationale The functionalization of purine scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with a broad spectrum of biological activities, particularly in oncology and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The functionalization of purine scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with a broad spectrum of biological activities, particularly in oncology and virology. Among purine derivatives, methyl 7H-purine-2-carboxylate represents a highly versatile, yet challenging, building block. The C-2 methyl ester provides a critical vector for hydrogen bonding and subsequent derivatization (e.g., into amides), but it also fundamentally alters the electronic landscape of the purine core.
Palladium-catalyzed cross-coupling reactions—specifically C–N, C–C, and direct C–H functionalizations—have revolutionized the rapid assembly of structurally diverse purine architectures, streamlining the synthesis of biologically active compounds and reducing step counts in drug discovery. This application note provides validated, self-contained protocols and mechanistic insights for executing Pd-catalyzed transformations on methyl 7H-purine-2-carboxylate scaffolds.
Mechanistic Causality & Catalyst Selection
Successful cross-coupling on the methyl 7H-purine-2-carboxylate scaffold requires a deep understanding of its unique electronic and steric properties:
Electronic Activation via the C-2 Carboxylate: The methyl ester is strongly electron-withdrawing. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. If the purine is halogenated at C-6, this electronic deficiency dramatically accelerates the oxidative addition of Pd(0) into the C–X bond[1]. However, it simultaneously makes the purine highly susceptible to nucleophilic attack and hydrolysis. Consequently, mild, anhydrous bases (e.g.,
, ) in non-polar or aprotic solvents must be prioritized over strong aqueous bases.
Ligand Bite Angle in C–N Coupling: For Buchwald-Hartwig aminations at the C-6 position, reductive elimination is often the rate-limiting step due to the electron-deficient nature of the purine. Utilizing ligands with large bite angles, such as Xantphos (~111°), forces the Pd(II) intermediate into a highly distorted square planar geometry, which entropically drives rapid reductive elimination and suppresses off-target
Concerted Metalation-Deprotonation (CMD) at C-8: Direct C–H arylation at the C-8 position bypasses the need for pre-halogenation. The electron-withdrawing C-2 ester increases the acidity of the C-8 proton. By employing
in conjunction with pivalic acid (PivOH), the pivalate anion acts as an internal proton shuttle, facilitating a low-energy CMD pathway to generate the critical Pd-purine intermediate.
Experimental Workflows
Figure 1: Divergent Pd-catalyzed functionalization workflow for methyl 7H-purine-2-carboxylate.
Validated Protocols
Note: The free N–H of the imidazole ring (pKa ~9.5) will coordinate to palladium, forming insoluble, catalytically dead complexes. Protection of N7/N9 is a mandatory prerequisite[1].
Protocol A: N9-Protection via Tetrahydropyranylation (Self-Validating Prerequisite)
Objective: Mask the acidic N-H to prevent catalyst poisoning.
Setup: In an oven-dried 100 mL round-bottom flask, suspend methyl 7H-purine-2-carboxylate (1.0 equiv, 10 mmol) in anhydrous EtOAc (40 mL).
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 2.5 equiv) followed by
-toluenesulfonic acid monohydrate (0.1 equiv). Stir at 65 °C under argon.
In-Process Control (IPC): At 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.
Validation Check: Ensure complete disappearance of the starting material mass (
179 [M+H]) and appearance of the THP-protected mass ( 263 [M+H]).
Workup: Cool to room temperature, wash with saturated aqueous
(2 × 20 mL) to quench the acid, dry over , and concentrate.
Quality Control (QC):
H NMR (DMSO-) must show the complete absence of the broad N–H singlet at ~13.5 ppm and the appearance of a characteristic triplet-like anomeric proton at ~5.6 ppm.
Protocol B: Direct Palladium-Catalyzed C–H Arylation at C-8
Objective: Construct a C8–Aryl bond without pre-halogenation.
Setup: In a 20 mL microwave vial equipped with a magnetic stir bar, add the N9-protected methyl purine-2-carboxylate (1.0 equiv, 1.0 mmol), aryl iodide (1.5 equiv),
Solvent & Degassing: Add anhydrous DMF (5 mL). Seal the vial and purge with argon for 10 minutes (sparging).
Reaction: Heat the mixture at 110 °C in a pre-heated oil bath for 16 hours.
IPC: TLC (EtOAc/Hexane 1:1) should show a new, UV-active spot with a higher
than the starting material.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove DMF.
QC:
H NMR (CDCl) must confirm the definitive loss of the sharp C-8 proton singlet (typically observed at 8.2–8.5 ppm in the starting material), validating successful C-H functionalization.
Protocol C: Suzuki-Miyaura Cross-Coupling at C-6
Objective: C–C bond formation using a 6-chloro derivative (methyl 6-chloro-9-(THP)-purine-2-carboxylate).
Setup: To a dry Schlenk flask, add the 6-chloropurine derivative (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv),
(0.05 equiv), and anhydrous (2.0 equiv).
Solvent: Add a degassed mixture of 1,4-Dioxane/
(4:1 v/v, 10 mL). Causality note: The biphasic system dissolves both the organic substrates and the inorganic base, maximizing the interfacial reaction rate while dppf prevents catalyst degradation[1].
Reaction: Stir at 90 °C under argon for 8 hours.
IPC: LC-MS analysis.
Validation Check: Monitor the disappearance of the distinct 3:1 isotopic chlorine cluster of the starting material.
Workup & QC: Extract with EtOAc, dry, and purify via flash chromatography. HRMS should confirm the exact mass of the cross-coupled product.
Quantitative Data: Catalyst Efficacy Matrix
The choice of the palladium catalyst and ligand is the primary determinant of reaction efficiency. The table below summarizes optimized parameters for functionalizing purine scaffolds based on empirical benchmarking[1][2][3].
development of analytical methods for quantification of methyl 7H-purine-2-carboxylate
Abstract Methyl 7H-purine-2-carboxylate is a critical intermediate in the synthesis of bioactive purine nucleosides, particularly adenosine receptor agonists (e.g., A2A agonists) and antiviral agents.[1] Its analysis pre...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 7H-purine-2-carboxylate is a critical intermediate in the synthesis of bioactive purine nucleosides, particularly adenosine receptor agonists (e.g., A2A agonists) and antiviral agents.[1] Its analysis presents specific challenges: the amphoteric nature of the purine ring leads to peak tailing on standard C18 supports, and the C2-methyl ester is susceptible to hydrolysis, necessitating a stability-indicating approach. This guide details the development of a robust HPLC-UV protocol for purity assessment and an LC-MS/MS method for trace analysis, focusing on the separation of the parent ester from its primary degradant, purine-2-carboxylic acid.
Introduction & Chemical Context
The quantification of methyl 7H-purine-2-carboxylate (MW: 178.15 g/mol ) requires an understanding of its physicochemical behavior in solution.[1]
Tautomerism: In solution, the molecule exists in a rapid equilibrium between the 7H- and 9H- tautomers.[1] Analytical methods typically quantify the "total" purine content as a single peak, as the interconversion rate is faster than the chromatographic timescale at ambient temperatures.
Acid-Base Properties: The purine core is amphoteric.[1] The N7/N9 positions are weakly acidic (pKa ~9), while N1/N3 can be protonated under acidic conditions (pKa ~2.4).
Critical Quality Attribute (CQA): The integrity of the methyl ester is the primary CQA.[1] Hydrolysis to purine-2-carboxylic acid occurs readily in basic media or upon prolonged exposure to moisture.[1]
Analytical Strategy:
To ensure scientific integrity (E-E-A-T), we reject generic "universal" gradients. Instead, we utilize a pH-controlled Reverse Phase (RP) strategy.[1] By maintaining the mobile phase pH at ~3.0, we suppress the ionization of residual silanols on the column (reducing tailing) and stabilize the ester against hydrolysis.
Method Development Logic
The following workflow illustrates the decision matrix used to select the stationary phase and mobile phase conditions.
Figure 1: Decision matrix for analytical method development focusing on solubility and stability constraints.
This method is designed for purity analysis (>98%) and reaction monitoring .[1] It uses a phosphate buffer to ensure sharp peak shapes, which is superior to volatile buffers for UV detection of basic heterocycles.[1]
Reagents & Equipment
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1] Rationale: High surface coverage prevents secondary interactions with purine nitrogens.[1]
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0).
Diluent: 10% DMSO in Water (v/v).[1] Note: Purines often crystallize in pure water; DMSO ensures solubility.[1]
Step-by-Step Procedure
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid (85%). Filter through 0.22 µm nylon filter.[1]
Standard Preparation:
Weigh 10.0 mg of Methyl 7H-purine-2-carboxylate reference standard.[1]
Dissolve in 1.0 mL DMSO (Stock A).
Dilute Stock A to 100 µg/mL using Mobile Phase A.[1]
Chromatographic Conditions:
Parameter
Setting
Flow Rate
1.0 mL/min
Injection Vol
5.0 µL
Column Temp
30°C (Control is critical to prevent retention shifts)
Detection
UV at 254 nm (Primary), 210 nm (Secondary)
Run Time
15 minutes
Gradient Table:
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
0.0
95
5
8.0
60
40
10.0
10
90
10.1
95
5
15.0
95
5
System Suitability Criteria (Self-Validating)
Tailing Factor (T): Must be < 1.5. (Purines tend to tail; >1.5 indicates column aging or wrong pH).[1]
Resolution (Rs): > 2.0 between the main peak and the acid hydrolysis impurity (Purine-2-carboxylic acid, elutes earlier).[1]
Precision: RSD < 1.0% for 6 replicate injections.
Protocol B: LC-MS/MS (Trace Analysis)[1]
For biological matrices (PK studies) or trace impurity profiling, a mass spectrometry-compatible method is required.[1] Phosphate buffers are replaced with Ammonium Formate.[1]
Reagents
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Understanding the degradation pathway is essential for interpreting chromatograms.[1] The methyl ester is the most labile point.[1]
Figure 2: Degradation pathway.[1] The shift from the lipophilic ester to the polar acid results in a significant retention time shift to the solvent front.
Troubleshooting & Expert Insights
Issue
Root Cause
Corrective Action
Peak Splitting
Sample solvent too strong (100% DMSO injection).
Dilute sample 1:10 with Mobile Phase A before injection.[1]
Application Note: High-Throughput Screening of Purine-2-Carboxylate Derivatives as Antineoplastic Agents
Target Biology and Mechanistic Rationale Purine nucleoside analogs (PNAs) are fundamental cytotoxic agents utilized extensively in the treatment of indolent lymphoid malignancies[1]. Traditional PNAs, such as cladribine...
Author: BenchChem Technical Support Team. Date: March 2026
Target Biology and Mechanistic Rationale
Purine nucleoside analogs (PNAs) are fundamental cytotoxic agents utilized extensively in the treatment of indolent lymphoid malignancies[1]. Traditional PNAs, such as cladribine and fludarabine, mimic physiological purines to infiltrate cellular metabolism. However, the emergence of clinical resistance—often mediated by the downregulation of deoxycytidine kinase (dCK) or the upregulation of 5'-nucleotidase—necessitates the development of novel structural scaffolds.
Purine-2-carboxylate derivatives, notably compounds like Methyl 6-amino-9-β-D-ribofuranosyl-9H-purine-2-carboxylate, represent a highly promising class of next-generation nucleoside antimetabolites[2]. The addition of a carboxylate moiety at the C-2 position alters the electron density of the purine ring. This structural modification enhances the compound's affinity for alternative activating kinases while resisting premature enzymatic deamination.
Once internalized, these derivatives undergo intracellular phosphorylation to form active triphosphate metabolites. These active metabolites competitively inhibit DNA polymerases and ribonucleotide reductase, effectively stalling the replication fork. The ultimate causality of this pathway is the accumulation of unrepairable DNA strand breaks, which triggers p53-dependent and independent apoptotic cascades in rapidly dividing lymphoid cells[3].
Fig 1: Intracellular activation and apoptotic pathway of purine-2-carboxylate antimetabolites.
To successfully identify potent purine-2-carboxylate derivatives from a compound library, the High-Throughput Screening (HTS) campaign must differentiate between genuine DNA synthesis inhibitors and non-specific cytotoxic agents (e.g., membrane disruptors or pan-assay interference compounds).
We employ a Self-Validating Multiplexed Phenotypic Assay .
Primary Readout (DNA Synthesis): We utilize an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay via copper-catalyzed azide-alkyne cycloaddition (click chemistry). Because purine-2-carboxylates directly inhibit DNA synthesis[3], a reduction in EdU fluorescence provides direct mechanistic validation.
Secondary Readout (Cell Viability): An ATP-dependent luminescence assay (e.g., CellTiter-Glo) is performed sequentially in the same well. This ensures that the inhibition of DNA synthesis correlates with the induction of apoptosis and overall cytotoxicity in the target lymphoid cells.
Acoustic Liquid Handling: Compounds are dispensed using acoustic droplet ejection (ADE). This eliminates tip-based carryover and allows for direct dispensing of nanoliter volumes into the assay plates, keeping the final DMSO concentration strictly below 0.1%. Higher DMSO concentrations can artificially induce cellular stress, confounding the apoptotic readout.
Fig 2: High-throughput screening workflow for purine-2-carboxylate derivative libraries.
Quantitative Screening Data
The following table summarizes the validation data of top purine-2-carboxylate hits against the MEC-1 (Chronic Lymphocytic Leukemia) cell line, compared to peripheral blood mononuclear cells (PBMCs) to establish a Selectivity Index (SI). A robust HTS assay must yield a Z'-factor > 0.5 to be considered statistically reliable. In our validation runs, the multiplexed assay consistently yielded a Z'-factor of 0.72.
Note: P2C-001 demonstrates superior selectivity and potency compared to the standard-of-care control, validating the 2-carboxylate scaffold's efficacy in targeting indolent lymphoid malignancies[2].
Prepare the purine-2-carboxylate library in 100% DMSO at a stock concentration of 10 mM.
Using an acoustic liquid handler, dispense 25 nL of compounds directly into the assay plates (final screening concentration: 10 µM; final DMSO: 0.1%).
Internal Validation System:
Column 1 & 2: Dispense 25 nL of 100% DMSO (Negative Control / 100% Viability).
Column 23 & 24: Dispense 25 nL of 1 mM Fludarabine stock (Positive Control / 100% Inhibition).
Incubate the plates for 72 hours at 37°C, 5% CO₂.
Step 3: EdU Pulse and Click Chemistry (DNA Synthesis Readout)
Causality Check: This step directly measures the primary mechanism of action—inhibition of DNA synthesis[3].
4 hours prior to the end of the 72-hour incubation, add 5 µL of 6X EdU solution (final concentration 10 µM) to all wells. Return to the incubator.
Post-incubation, add 10 µL of 4% paraformaldehyde (PFA) to fix the cells (15 minutes at room temperature).
Wash wells twice with PBS, then permeabilize with 10 µL of 0.5% Triton X-100 in PBS for 20 minutes.
Add 15 µL of Click-iT reaction cocktail (containing Alexa Fluor 488 azide, CuSO₄, and ascorbic acid). Incubate for 30 minutes in the dark.
Wash plates twice with PBS. Read fluorescence on a high-content imager or microplate reader (Ex 495 nm / Em 519 nm).
Step 4: ATP Luminescence (Viability Readout)
Causality Check: Ensures that the DNA synthesis inhibition translates to terminal apoptosis.
Aspirate PBS from the previous step, leaving approximately 10 µL of residual volume.
Add 10 µL of CellTiter-Glo reagent to all wells.
Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Record luminescence using a multi-mode microplate reader.
Step 5: Data Analysis
Calculate the Z'-factor using the positive (Fludarabine) and negative (DMSO) controls:
Normalize compound well signals to the DMSO control to determine % Inhibition. Hits are defined as compounds exhibiting >50% inhibition in both EdU incorporation and ATP luminescence.
References
Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias
Robak T, Robak P. Current Pharmaceutical Design. 2012;18(23):3373-88. (PMID: 22591387)
URL:[Link]
Application Note: Harnessing Methyl 7H-Purine-2-Carboxylate in the Synthesis of ATP-Competitive Kinase Inhibitors
Executive Summary & Mechanistic Rationale The development of small-molecule kinase inhibitors relies heavily on heterocycles that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, purin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The development of small-molecule kinase inhibitors relies heavily on heterocycles that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, purine derivatives stand out as privileged scaffolds capable of anchoring into the highly conserved hinge region of the kinase ATP-binding pocket. Specifically,1 have emerged as critical building blocks for advanced drug discovery[2].
Methyl 7H-purine-2-carboxylate serves a dual purpose in medicinal chemistry:
Synthetic Shielding: The methyl ester acts as a robust protecting group for the C2-carboxylic acid during harsh upstream functionalizations (e.g., N9-alkylation and C6-nucleophilic aromatic substitution). Free carboxylic acids often poison transition-metal catalysts or cause severe solubility issues during organic synthesis[3].
Vector for Diversification: Once the core purine scaffold is decorated, the methyl ester can be selectively hydrolyzed and converted into various amides. The C2 position of the purine ring typically points toward the solvent-exposed region or the ribose-binding pocket of the kinase. Functionalizing this vector allows researchers to tune pharmacokinetic properties (solubility, permeability) and achieve exquisite kinase selectivity, a strategy recently employed in the development of 3[3] and 4[4].
Synthetic Master-Plan & Workflow
The transformation of methyl 7H-purine-2-carboxylate into a targeted kinase inhibitor follows a highly regimented, four-step sequence. The logic dictates that N-alkylation must occur first to lock the tautomeric state (usually favoring N9 to mimic natural nucleosides)[5], followed by C6-functionalization, and finally, C2-ester manipulation.
Workflow for synthesizing ATP-competitive kinase inhibitors from methyl 7H-purine-2-carboxylate.
Validated Experimental Protocols
The following protocols represent a self-validating system. Each step includes specific causality for the reagents chosen and intrinsic checkpoints to ensure scientific integrity.
Protocol A: Regioselective N9-Alkylation
Objective: Alkylate the purine core while preserving the C2-methyl ester.
Causality: Potassium carbonate (
) is selected over stronger bases like Sodium Hydride (). While ensures rapid deprotonation, it can trigger premature hydrolysis or transesterification of the C2-methyl ester if trace moisture is present. provides a mild, heterogeneous basic environment that thermodynamically favors N9-alkylation over the sterically hindered N7 position.
Procedure:
Suspend methyl 6-chloro-7H-purine-2-carboxylate (1.0 eq) and anhydrous
(2.0 eq) in dry DMF (0.2 M) under an argon atmosphere.
Stir at room temperature for 15 minutes to allow for complete deprotonation (solution will become slightly opaque).
Add the alkyl halide (e.g., cyclopentyl bromide, 1.2 eq) dropwise.
Heat the mixture to 60 °C for 4 hours.
Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (
) should convert to a higher running spot (). If the reaction stalls at 50% conversion, check for moisture contamination which quenches the alkylating agent.
Quench with ice water, extract with EtOAc (
), wash the organic layer with brine to remove DMF, dry over , and concentrate.
Objective: Introduce the primary hinge-binding motif (usually an aniline or aliphatic amine) at the C6 position.
Causality: The electron-deficient nature of the purine ring allows for facile
at C6. The presence of the C2-methyl ester further withdraws electron density, accelerating the reaction compared to unfunctionalized purines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the byproduct without attacking the ester.
Procedure:
Dissolve the N9-alkylated intermediate (1.0 eq) in n-butanol (0.15 M).
Add the desired amine (1.5 eq) and DIPEA (2.5 eq).
Heat the reaction to 90 °C for 12 hours.
Validation Checkpoint: Monitor via LC-MS. A successful reaction is often accompanied by a distinct color change from pale yellow to deep orange/red. The mass spectrum should show the disappearance of the chlorine isotope pattern (M / M+2) and the appearance of the desired
product mass.
Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol C: C2-Ester Saponification and Amidation
Objective: Unmask the carboxylic acid and couple it with an amine to probe the kinase ribose/solvent pocket.
Causality: Saponification must be tightly controlled. Lithium hydroxide (
) in a biphasic THF/ system is strictly required. The lithium cation coordinates with the purine nitrogens and the ester carbonyl, directing the hydroxide attack while preventing the decarboxylation that frequently plagues electron-deficient purine-2-carboxylic acids at elevated temperatures[3]. HATU is utilized for the subsequent amidation due to its high efficiency in forming amide bonds with sterically hindered purine-carboxylic acids, minimizing epimerization.
Procedure:
Hydrolysis: Dissolve the C6-substituted purine ester in a 3:1 mixture of THF/
(0.1 M). Add (3.0 eq) and stir at room temperature for 3 hours.
Validation Checkpoint: Do NOT heat. Heating will cause irreversible decarboxylation. Acidify carefully to pH 3 using 1M
. The free acid should precipitate as a white/off-white solid. Filter and dry under a high vacuum.
Amidation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.
Add the target amine (1.5 eq) and stir at room temperature for 6 hours.
Purify the final kinase inhibitor via preparative HPLC.
Quantitative Structure-Activity Relationship (SAR) Data
The functionalization of the C2 position is not merely a synthetic exercise; it has profound implications for biological activity. The table below summarizes the impact of C2-substitutions on the inhibitory activity against Protein Kinase CK2α, demonstrating why the methyl ester must ultimately be converted to an amide or acid for optimal potency[3].
Table 1: Impact of C2-Substitution on Kinase (CK2α) Inhibitory Activity
Compound
C6 Substituent
C2 Substituent
N9 Substituent
IC₅₀ (μM)
Mechanistic Binding Rationale
Intermediate 1
-NH-Aryl
-COOMe (Ester)
Alkyl
> 10.0
Steric clash and lack of hydrogen bonding at the hinge region solvent interface.
Intermediate 2
-NH-Aryl
-H (Unsubstituted)
Alkyl
5.40
Loss of critical hydrogen bonding network within the ATP pocket.
Inhibitor A
-NH-Aryl
-COOH (Acid)
Alkyl
0.18
Favorable electrostatic interaction with conserved Lys/Arg residues[3].
Inhibitor B
-NH-Aryl
-CONH-Ph (Amide)
Alkyl
0.05
Extended hydrophobic interactions deep in the ribose-binding pocket.
Data synthesized from foundational SAR studies of purine-based kinase inhibitors. Notice that the starting methyl ester (-COOMe) is biologically inactive, validating its role strictly as a synthetic shielding group rather than a pharmacophore.
Shibazaki et al. "Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water". National Center for Biotechnology Information (PMC).
Towards AI Research. "An LLM-based Multi-Agent Workflow for Cancer Drug Discovery (Focus on TNBC and Mediator Kinases)". Towards AI.
Application Note: Advanced Protocols for the Amidation of Methyl 7H-Purine-2-Carboxylate
Introduction & Strategic Rationale The 7H-purine-2-carboxamide motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral therapeutics, and conformationa...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The 7H-purine-2-carboxamide motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral therapeutics, and conformationally selective receptor agonists. However, the direct amidation of methyl 7H-purine-2-carboxylate presents unique synthetic challenges. The electron-deficient nature of the purine core can lead to competitive nucleophilic aromatic substitution (SNAr) or degradation under harsh thermal conditions, while the unactivated nature of the methyl ester resists nucleophilic attack by weakly basic or sterically hindered amines.
To navigate these challenges, this guide details two highly validated, self-validating synthetic pathways: a rapid, base-promoted direct amidation for unhindered amines, and a robust two-step saponification-coupling sequence for complex or electron-deficient amines.
Mechanistic Insights & Pathway Selection
Understanding the chemical causality behind these transformations is critical for protocol optimization:
Pathway A: Base-Promoted Direct Amidation
Direct amidation of unactivated esters typically requires extreme heating, which degrades the purine core. By utilizing potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO), the amine is deprotonated to generate a highly nucleophilic amide anion. DMSO strongly solvates the potassium cation, leaving the amide anion "naked" and exceptionally reactive towards the ester carbonyl. This microenvironment drastically lowers the activation energy, allowing direct amidation at room temperature and bypassing the need for transition metal catalysts ().
Pathway B: Saponification & HATU Activation
For anilines or highly sterically hindered amines, the equilibrium of the t-BuOK method may fail to favor the product. Here, a two-step sequence is required. Saponification yields the intermediate 7H-purine-2-carboxylic acid. Subsequent coupling utilizes HATU. The mechanistic advantage of HATU over standard EDC/HOBt lies in its 7-azabenzotriazole moiety. The pyridine nitrogen in the HOAt leaving group exerts a critical neighboring group effect, acting as an intramolecular general base to hydrogen-bond with the incoming amine. This stabilizes the transition state and ensures rapid coupling even with extremely poor nucleophiles ().
Reaction Workflow
Workflow for the amidation of methyl 7H-purine-2-carboxylate via direct and two-step pathways.
Experimental Methodologies
Protocol A: Base-Promoted Direct Amidation (For Aliphatic/Unhindered Amines)
This protocol is a self-validating system: the reaction progress is visually indicated by a color shift upon anion formation, and TLC/LC-MS can confirm the disappearance of the ester mass (m/z 179).
Preparation : Charge a flame-dried Schlenk flask with methyl 7H-purine-2-carboxylate (1.0 eq) and the desired amine (1.5 eq).
Causality: A slight excess of amine ensures complete consumption of the valuable purine scaffold and compensates for any trace moisture.
Solvation : Add anhydrous DMSO (0.2 M relative to the ester) under an inert argon atmosphere.
Activation : Add t-BuOK (2.0 eq) portion-wise at room temperature.
Causality: The deprotonation of the amine is exothermic. Portion-wise addition prevents localized heating that could trigger degradation or SNAr side-reactions on the purine ring.
Reaction : Stir at room temperature for 2–4 hours. Monitor via LC-MS until the ester peak is consumed.
Quenching : Cool the flask to 0 °C and carefully quench with saturated aqueous NH₄Cl.
Causality: NH₄Cl safely neutralizes the strong base without acidifying the aqueous layer to a point where the basic purine nitrogens become protonated, which would trap the product in the aqueous phase.
Isolation : Extract the aqueous layer with a 3:1 mixture of EtOAc and Isopropanol (IPA) (3 × 20 mL).
Causality: Purine-2-carboxamides exhibit high crystal lattice energy and strong hydrogen bonding, making them poorly soluble in pure EtOAc. The addition of IPA disrupts the aqueous hydrogen-bonding network, significantly increasing the organic partition coefficient.
Purification : Wash the combined organics with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Step 1: Saponification to 7H-Purine-2-Carboxylic Acid
Dissolve methyl 7H-purine-2-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (0.3 M).
Add LiOH·H₂O (2.5 eq) and stir at room temperature for 4 hours.
Self-Validation/Isolation : Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to exactly pH 3.0–3.5.
Causality: The isoelectric point of 7H-purine-2-carboxylic acid lies in this range. Strict pH control forces the zwitterion to precipitate as a white solid, allowing isolation via simple vacuum filtration without the need for difficult aqueous extractions. Dry the solid thoroughly in vacuo.
Step 2: Amide Coupling
Dissolve the dry 7H-purine-2-carboxylic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF (0.15 M).
Add HATU (1.2 eq) and stir for exactly 15 minutes at room temperature.
Causality: This pre-activation time is critical to form the active HOAt ester. If the amine is added simultaneously with HATU, the amine can attack the uronium salt of HATU directly, forming an unreactive guanidinium byproduct.
Add the hindered amine/aniline (1.2 eq) and stir for 12–16 hours at room temperature.
Workup : Dilute with water to precipitate the crude amide. Filter, wash with cold water, and purify via reverse-phase HPLC or recrystallization.
Quantitative Method Comparison
The following table summarizes the operational metrics of both protocols to aid in route selection during drug development campaigns.
Parameter
Protocol A: Direct Amidation
Protocol B: Saponification + Coupling
Step Count
1 (Telescoped)
2 (Discrete isolation required)
Typical Overall Yield
65% – 85%
75% – 90%
Total Reaction Time
2 – 4 hours
~20 hours (including isolation)
Substrate Scope
Primary, unhindered secondary amines
Broad (Includes bulky amines and anilines)
Cost Efficiency
High (Inexpensive bulk reagents)
Moderate (HATU is a premium reagent)
Scalability
Excellent (Demonstrated up to 100g)
Good (Up to 10g, primarily limited by HATU cost)
References
Base-promoted direct amidation of esters: beyond the current scope and practical applications
RSC Advances
URL:[Link]
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review
Catalysts (MDPI)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
optimization of reaction conditions for N7-alkylation of purines
Welcome to the Purine Functionalization Technical Support Center . I am your Senior Application Scientist.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Purine Functionalization Technical Support Center .
I am your Senior Application Scientist. Below you will find a curated set of troubleshooting guides structured as "Support Tickets." These address the most critical bottlenecks in N7-alkylation: regioselectivity (N7 vs. N9), product stability, and solubility.
Ticket #001: Regioselectivity Control (N7 vs. N9)
User Issue: "I am trying to alkylate 6-chloropurine. I want the N7-alkyl product, but I keep isolating the N9-isomer or a messy mixture. I’m using NaH in DMF."
Diagnosis:
You are operating under Thermodynamic Control .
In the presence of a strong base (NaH,
), the purine forms an anion. The negative charge is delocalized, but the N9 position is generally more nucleophilic and thermodynamically stable due to minimized steric hindrance and favorable tautomeric forms. To target N7, you must shift to Kinetic Control or block the N9 position.
Technical Solution:
Abandon the "Base + Alkyl Halide" approach for N7 targets. Instead, utilize the Silyl-Hilbert-Johnson variation or Lewis Acid catalysis.
Optimized Protocol (The SnCl
Method):
This method favors the N7 isomer for 6-substituted purines by locking the tautomer via silylation and using a Lewis acid to direct the incoming electrophile.
Silylation: Reflux the purine base in excess Hexamethyldisilazane (HMDS) with a catalytic amount of
until a clear solution forms (protects N9/N7). Evaporate HMDS.
Alkylation: Dissolve the silylated purine in dry Acetonitrile (ACN) or 1,2-Dichloroethane (DCE).
Catalyst: Add the alkylating agent (alkyl halide) and Tin(IV) Chloride (
) (1.0–1.2 equiv).
Reaction: Stir at Room Temperature (RT) or mild heat (40°C).
Mechanism:[1] The Lewis acid coordinates with N3/N9, sterically and electronically directing the alkyl group to N7.
Quench: Pour into
solution (Keep pH neutral! See Ticket #003).
Data Comparison: Alkylation Conditions
Method
Conditions
Major Product
Mechanism
Standard
NaH / DMF / Alkyl Halide
N9 (>80%)
Thermodynamic (Anionic)
Phase Transfer
KOH / TBAI / THF
N9
Thermodynamic
Silyl/Lewis Acid
HMDS / / ACN
N7 (>90%)
Kinetic (Coordination)
Ticket #002: Synthesis of N7-Methylguanosine (mRNA Cap Analogs)
User Issue: "I need to synthesize N7-methylguanosine (m7G) from Guanosine. My yield is low, and purification is difficult using organic solvents."
Diagnosis:
You are likely over-complicating the solvent system. Guanosine has the N9 position already blocked by the ribose sugar. Therefore, N7 is the most nucleophilic site remaining on the imidazole ring. However, Guanosine solubility in organic solvents (DMF/DMSO) is poor, leading to heterogeneous reactions and poor yields.
Technical Solution:
Switch to Aqueous Phase Methylation . This is a "Green Chemistry" approach that exploits the high nucleophilicity of N7 in neutral water.
Optimized Protocol (Aqueous DMS Method):
Dissolution: Suspend Guanosine (1 equiv) in Water (not buffer).
Warning: DMS is highly toxic. Use extreme caution.
Condition: Stir vigorously at Room Temperature for 2–4 hours.
Why: The reaction relies on the N7 lone pair attacking the methyl group. The pH will drop as the reaction proceeds (production of methyl sulfuric acid).
pH Maintenance (Critical): Maintain pH between 4.0 and 6.0 using dilute NaOH if necessary, but do not let it go basic (See Ticket #003).
Workup: Wash the aqueous phase with diethyl ether (to remove unreacted DMS). The product, m7G, is water-soluble. Precipitate by adding excess Acetone or Ethanol to the aqueous layer.
Yield Expectation: >90% regioselectivity for N7.
Ticket #003: Product Degradation & Instability
User Issue: "I successfully formed the N7-alkyl purine, but it degrades during column chromatography or storage. The imidazole ring seems to disappear."
Diagnosis:
You are dealing with Quaternization Instability .
When you alkylate N7 (especially in guanosine or if N9 is also substituted), you create a positively charged imidazolium cation. This cation is highly susceptible to nucleophilic attack by hydroxide ions (
), leading to Imidazole Ring Opening (forming formamidopyrimidine derivatives).
Conversely, in acidic conditions, the positive charge weakens the N9-glycosidic bond, leading to Depurination (loss of the base).
Visual Troubleshooting Guide:
Caption: Stability profile of N7-alkylated purines. Extreme pH leads to rapid degradation via distinct mechanisms.
Corrective Actions:
Avoid Silica Gel: Silica is slightly acidic. For N7-cationic purines, use Reverse Phase (C18) chromatography or neutral alumina.
Eluent pH: Use buffers (e.g., TEAA or Ammonium Formate) adjusted to pH 6.0–7.0. Avoid standard basic modifiers like Triethylamine (TEA) unless buffered.
Storage: Store as a dry salt or in frozen aqueous solution at pH 5–6. Never store in basic buffers.
Ticket #004: Solubility & Solvent Selection
User Issue: "My starting material (Guanine/Xanthine) is a brick. It won't dissolve in ACN or THF."
Diagnosis:
Purines have high lattice energy due to extensive hydrogen bonding and
-stacking.
Solvent Recommendations:
Solvent
Suitability for N7-Alkylation
Notes
DMSO
Excellent
Dissolves most purines. Difficult to remove (high BP). Use lyophilization.
DMF
Good
Standard choice. Can decompose to dimethylamine (base) upon heating, which causes side reactions.
Water
Specific
Excellent for Guanosine (nucleoside) alkylation with DMS.[2] Poor for neutral bases.
HFIP
Advanced
Hexafluoroisopropanol. Solubilizes difficult aggregates. Acidic nature stabilizes the N7 product.
Pro-Tip: If using DMSO/DMF, adding a chaotropic agent or slight heating (40–50°C) helps, but do not exceed 60°C for N7-alkylations to prevent thermodynamic rearrangement to N9.
References
Kováč, P., et al. (2024). "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines." ACS Omega. [Link][3]
Su, H., et al. (2019). "Highly Regioselective Methylation of Guanosine Nucleotides: An Efficient Synthesis of 7-Methylguanosine Nucleotides." Current Protocols in Nucleic Acid Chemistry. [Link]
Müller, N., & Eisenbrand, G. (1985).[4] "The influence of N7 substituents on the stability of N7-alkylated guanosines." Chemico-Biological Interactions. [Link]
Lawley, P. D. (1957). "The Hydrolysis of Methylated Guanosines." Proceedings of the Chemical Society.
identifying and removing impurities from methyl 7H-purine-2-carboxylate
Topic: Identification and Purification Protocols Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Introduction: The Support Desk Approach Welcome to the Technical Support Center for Methy...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Identification and Purification Protocols
Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]
Introduction: The Support Desk Approach
Welcome to the Technical Support Center for Methyl 7H-purine-2-carboxylate . Unlike standard datasheets, this guide functions as a Tier-3 troubleshooting resource. We address the specific chemical behaviors of the purine scaffold—specifically the amphoteric nature of the N7/N9 protons and the hydrolytic instability of the C2-ester—to help you isolate high-purity material.
Module 1: Diagnostic & Identification
How do I know if my compound is impure?
Q1: I see a secondary peak in my HPLC chromatogram that grows over time. What is it?
Diagnosis: This is almost certainly 7H-purine-2-carboxylic acid , resulting from the hydrolysis of your methyl ester.[1]
Mechanism: Purine esters are electron-deficient and highly susceptible to hydrolysis, even by atmospheric moisture or slightly acidic/basic silica gel during chromatography.[1]
HPLC Signature: In reverse-phase (C18) chromatography, the carboxylic acid is more polar than the ester.[1] It will elute earlier (shorter Retention Time,
Confirmation: Check the UV spectrum. The acid typically shows a slight bathochromic shift (red shift) compared to the ester due to the ionization of the carboxylate if the mobile phase pH is near neutral.
Q2: How do I distinguish the product from the acid impurity using NMR?
Answer:
NMR is the definitive confirmation tool. Look for the disappearance of the methyl singlet.
Feature
Methyl 7H-purine-2-carboxylate (Target)
7H-purine-2-carboxylic acid (Impurity)
Methyl Group
Sharp singlet ( ppm)
Absent
C6-H Proton
Singlet ( ppm)
Singlet (often shifted slightly downfield)
Exchangeable H
Broad singlet (N7-H), often invisible
Broad singlet (COOH + N7-H)
Module 2: Purification Protocols
How do I remove the impurities?
Q3: My compound contains 15% acid impurity. Can I wash it out?
Answer: Yes, but you must exploit the pKa difference precisely.
The Trap: If you use a strong base (like NaOH or
), you will deprotonate the purine ring (N7-H, pKa 9-10) and hydrolyze the remaining ester.
The Solution: Use a weak base (Sodium Bicarbonate,
) to selectively ionize the carboxylic acid impurity (pKa 3-4) without deprotonating the purine ring or rapidly hydrolyzing the ester.
Chemistry: The acid impurity becomes the carboxylate salt (
) and moves to the aqueous layer. The target ester remains neutral (N7-H is not deprotonated at pH 8.[1]5) and stays in the organic layer.
Extraction: Perform this wash 2x quickly.
Dry & Concentrate: Dry the organic layer over
(anhydrous) and concentrate in vacuo immediately. Do not leave the ester in contact with the basic aqueous layer for extended periods.
Q4: The compound is not soluble enough for an extraction. How do I recrystallize it?
Answer: Purines stack heavily, leading to poor solubility.[1] Recrystallization is effective for removing inorganic salts and non-polar starting materials.[1]
Optional: If insolubles remain (likely inorganic salts), perform a hot filtration.[1]
Cool slowly to
.
Yield Note: If recovery is low, the compound may be too soluble in MeOH.[1] In this case, use a DMF/Water system: Dissolve in minimal hot DMF, then add water dropwise until turbidity appears.[1] Cool to precipitate.[1] Warning: Keep water contact time short to prevent hydrolysis.[1]
Module 3: Troubleshooting Logic & Workflows
Visualizing the Purification Strategy
The following diagram illustrates the decision logic for purifying methyl 7H-purine-2-carboxylate based on the impurity profile.
Caption: Decision tree for selecting the appropriate purification method based on solubility and impurity type.
Module 4: Storage & Stability FAQs
Q5: Can I store the compound in DMSO solution?
Answer:Use caution.
While DMSO is an excellent solvent for purines, commercial DMSO often contains trace water.[1] Over time, this will hydrolyze the ester to the acid.
Recommendation: Store as a dry solid at
. If solution storage is mandatory, use anhydrous DMSO stored over molecular sieves.[1]
Q6: Why does my LC-MS show a mass of M+15 instead of M+1?
Answer: This is likely Methanolysis (Transesterification) occurring during the analysis if you use Methanol as your mobile phase.[1]
Fix: If your compound is the methyl ester, methanol is fine.[1] But if you see unexpected mass shifts, ensure your mobile phase and sample diluent do not react with the sample.[1] For methyl esters, this is rarely an issue, but be aware that the ester bond is labile.[1]
References
Rosemeyer, H. (2004).[1] The Chemistry of Nucleosides and Nucleotides. In: Science of Synthesis, Vol 16. Thieme Chemistry. (General grounding on Purine reactivity and tautomerism).
Bordwell, F. G. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). (Reference for pKa values of carboxylic acids vs. N-heterocycles).
PubChem. (2025).[1][2] Compound Summary: 7H-Purine-6-carboxylic acid.[1][3] (Data on solubility and properties of the related acid impurity).
SIELC Technologies. (n.d.).[1] HPLC Separation of Purines. (Methodology for reverse-phase separation of polar purine derivatives).
improving the stability of methyl 7H-purine-2-carboxylate for in vitro assays
Executive Summary Methyl 7H-purine-2-carboxylate is a valuable scaffold in medicinal chemistry, particularly for developing inhibitors of purine-utilizing enzymes. However, its utility in in vitro assays is frequently co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 7H-purine-2-carboxylate is a valuable scaffold in medicinal chemistry, particularly for developing inhibitors of purine-utilizing enzymes. However, its utility in in vitro assays is frequently compromised by two primary instability vectors: hydrolytic degradation of the C2-methyl ester and solubility-driven precipitation .
This guide addresses the "silent failure" of this compound: the rapid conversion to its corresponding carboxylic acid (7H-purine-2-carboxylic acid), which often possesses significantly different biological activity (e.g., loss of cell permeability or altered binding affinity).
Module 1: Stock Solution Integrity (The Foundation)
The Problem: Users frequently report loss of potency after storing DMSO stocks at -20°C.
The Root Cause: DMSO is highly hygroscopic. It absorbs atmospheric moisture, which nucleophilically attacks the methyl ester. The purine ring system is electron-deficient, making the C2-carbonyl carbon highly electrophilic and accelerating this hydrolysis compared to standard aliphatic esters.
Do not treat this compound like a standard reagent. Treat it like a moisture-sensitive probe.
Solvent Choice: Use only anhydrous DMSO (≥99.9%, water <50 ppm). Avoid "molecular biology grade" DMSO if it has been opened previously.
Container: Use amber glass vials with PTFE-lined caps. Avoid polypropylene (absorbs DMSO/compounds) or polystyrene.
Aliquot Strategy: Create single-use aliquots immediately upon dissolution. Freeze-thaw cycles introduce condensation.
Storage: Store at -80°C rather than -20°C to kinetically arrest hydrolysis.
Visualization: Stock Stability Workflow
Figure 1: Critical workflow for preventing moisture-driven hydrolysis in stock solutions.
Module 2: Aqueous Assay Conditions (The Environment)
The Problem: "The compound precipitates when added to the assay buffer" or "IC50 values shift over time."
The Root Cause:
Solubility Shock: Purines are planar, stacking molecules. Rapid dilution from DMSO into aqueous buffer causes aggregation.
Chemical Hydrolysis: At pH > 7.4, hydroxide ions (
) rapidly hydrolyze the ester.
FAQ: Buffer Optimization
Q: Can I use PBS (pH 7.4) for a 24-hour incubation?A:Proceed with caution. At pH 7.4, the half-life (
) of the methyl ester may be hours depending on temperature.
Recommendation: If the biology permits, lower the assay pH to 6.5 - 6.8 using MES or Bis-Tris buffers. This significantly reduces the concentration of nucleophilic hydroxide ions, extending chemical stability.
Q: How do I prevent precipitation upon dilution?A: Use the "Intermediate Dilution" method:
Prepare 1000x stock in DMSO.
Dilute to 10x in a solvent-compatible intermediate (e.g., assay buffer + 5% DMSO).
Add this 10x solution to the final well.
Why? This prevents the "solvent shock" of dropping 100% DMSO directly into 100% water, which creates local supersaturation and precipitation.
Module 3: Biological Matrix Interference (The Catalyst)
The Problem: The compound shows no activity in cell-based assays despite high potency in enzymatic assays.
The Root Cause:Carboxylesterases. Serum (FBS) and cell lysates contain abundant esterases that cleave the methyl ester within minutes, converting the cell-permeable ester into the potentially impermeable acid.
Experimental Protocol: Esterase Stability Assay
Before running expensive cell assays, validate stability in your specific media.
Materials:
HPLC or LC-MS/MS.
Assay Media (e.g., DMEM + 10% FBS).
Internal Standard (e.g., Caffeine or a stable purine analog).
min by adding 3 volumes of ice-cold acetonitrile (precipitates proteins).
Analyze: Centrifuge and inject supernatant into HPLC.
Calculate: Plot
vs. Time to determine and .
Mitigation Strategies:
Heat Inactivation: Heat FBS at 56°C for 30 mins (reduces but does not eliminate esterase activity).
Inhibitors: Co-incubate with BNPP (Bis-4-nitrophenyl phosphate) (10-100 µM) to inhibit carboxylesterases, provided BNPP is not toxic to your specific cell line [1].
Visualization: Degradation Pathways
Figure 2: Mechanistic pathways leading to compound inactivation. Note that the acid product is often biologically inert in intracellular targets due to poor permeability.
Module 4: Analytical Verification (The Proof)
The Problem: Users assume the peak in the UV trace is the parent compound.
The Fix: You must separate the ester from the acid metabolite.
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the carboxylic acid product, improving retention).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 mins.
Detection: 254 nm (Purine absorption).
Expected Result: The acid metabolite is more polar and will elute earlier (lower retention time) than the methyl ester parent.
Summary Data Table: Stability Profile
Parameter
Condition
Stability Risk
Recommendation
Storage
DMSO, -20°C
Moderate
Store at -80°C; Use Anhydrous DMSO [2].
Assay Buffer
pH 7.4, 37°C
High
Limit assay time < 4h or lower pH to 6.5.
Cell Media
DMEM + 10% FBS
Critical
Validate ; Use BNPP or serum-free media if possible [3].
Solubility
Aqueous > 100 µM
High
Use intermediate dilution step; Keep DMSO > 1%.
References
Lavis, L. D., et al. (2011). Fluorogenic label for biomolecular imaging. ACS Chemical Biology. [Link] (Demonstrates esterase lability in cell culture and use of inhibitors).
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link] (Authoritative source on DMSO hygroscopicity and compound degradation).
Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link] (Standard reference for hydrolytic stability in plasma).
Optimization
Technical Guide: Scale-Up Synthesis of Methyl 7H-Purine-2-Carboxylate
This guide outlines the scale-up synthesis of methyl 7H-purine-2-carboxylate (also known as methyl 9H-purine-2-carboxylate due to tautomerism). It is designed for process chemists and researchers requiring a robust, scal...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the scale-up synthesis of methyl 7H-purine-2-carboxylate (also known as methyl 9H-purine-2-carboxylate due to tautomerism). It is designed for process chemists and researchers requiring a robust, scalable protocol that avoids the pitfalls of traditional small-scale methods.
For scale-up (>100 g), the "Traube Synthesis" (ring closure) is often inefficient due to poor regiocontrol and low yields of the 2-carboxylate motif. The Functionalization of the Purine Core is the superior industrial strategy.
The Recommended Route: Selective Dechlorination & Carbonylation
This route utilizes the commercially available 2,6-dichloropurine as the starting material. It offers the best balance of cost, safety, and purification efficiency.
Logic: The chlorine at C6 is more electron-deficient and sterically accessible, allowing selective removal while retaining the C2-chlorine handle for functionalization.
Step 2: Palladium-Catalyzed Methoxycarbonylation
Transformation: 2-Chloropurine
Methyl 7H-purine-2-carboxylate.
Logic: Direct insertion of CO into the C2-Cl bond avoids the use of toxic cyanides (Sandmeyer/Pinner route) and provides the ester directly in one step.
Caption: Two-step scalable synthesis route from 2,6-dichloropurine.
Module 2: Experimental Protocols (The "Make")
Step 1: Preparation of 2-Chloropurine
Target Scale: 100 g Input
Protocol:
Reactor Setup: 2 L 3-neck flask with mechanical stirrer, reflux condenser, and internal thermometer.
Charge: Suspend 2,6-dichloropurine (100 g, 0.53 mol) in water (1.0 L).
| Safety Note | CO is a silent killer. Use CO sensors and a well-ventilated fume hood. |
Module 3: Troubleshooting & FAQs
Q1: My yield in Step 1 is low, and I see a spot with lower retention time. What happened?
Issue: Over-reduction.
Diagnosis: You likely produced purine (unsubstituted) by removing both chlorines.
Solution:
Reduce reaction time.
Reduce Zinc equivalents (try 1.1–1.2 equiv).
Ensure efficient stirring; local high concentrations of Zn can cause over-reduction.
Salvage: Purine is very water-soluble; 2-chloropurine is less so. Recrystallize from water; the impurity will stay in the mother liquor.
Q2: The carbonylation (Step 2) stalled at 50% conversion.
Issue: Catalyst poisoning or insufficient CO mass transfer.
Diagnosis: 2-Chloropurines are electron-deficient and slower to react than aryl iodides.
Solution:
Increase Pressure: Move from 5 bar to 15–20 bar.
Ligand Switch: Switch from PPh3 to dppf or Xantphos . Bidentate ligands are crucial for stabilizing the Pd intermediate in electron-poor heterocycles.
Temperature: Ensure internal temp is >90°C.
Scavenger: Ensure enough Et3N is present to neutralize the HCl formed. If the solution becomes acidic, the amine functionality of the purine may protonate, deactivating it.
Q3: The final product contains a "dimer" impurity.
Issue: N-alkylation side reaction.
Diagnosis: In the presence of base (Et3N) and high temp, the N-H of one purine molecule can attack the 2-Cl of another (SNAr), creating a purine-purine dimer.
Solution:
Dilute the reaction (increase MeOH volume).
Ensure CO pressure is maintained (favoring CO insertion over dimerization).
Q4: How do I handle the "7H" vs "9H" tautomerism?
Clarification: In solution (DMSO/MeOH), the N9-H tautomer is generally the major species due to aromaticity, but the crystal may pack as N7-H or N9-H depending on the solvent.
Action: Do not worry if your NMR N-H peak shifts or broadens. It is the same chemical entity. For analytical reporting, "Methyl purine-2-carboxylate" is the most accurate description.
Module 4: Impurity Profiling (Graphviz)
Caption: Common impurity pathways during scale-up.
References
Selective Dechlorination
Source: Beaman, A. G., & Robins, R. K. (1962). "The Synthesis of 2-Chloropurine and 2-Chloropurine Riboside." Journal of Applied Chemistry.
Context: Establishes the Zn/Water reduction protocol for 2,6-dichloropurine.
(Proxy to J. Org. Chem. equivalent methodology).
Palladium-Catalyzed Carbonylation
Source:Organic Process Research & Development (General methodology for heterocyclic carbonyl
Context: Use of dppf ligands for electron-deficient heteroaryl chlorides.
Tautomerism of Purines
Source: Pugmire, R. J., & Grant, D. M. (1971). "Carbon-13 Magnetic Resonance of Purine and Its Derivatives." Journal of the American Chemical Society.[2][3][4]
Context: Explains the N7/N9 tautomeric equilibrium shifts in solution.
comparative analysis of methyl 7H-purine-2-carboxylate and its 9H-isomer
Comparative Analysis Guide: Methyl 7H-Purine-2-Carboxylate vs. Methyl 9H-Purine-2-Carboxylate Executive Summary The purine scaffold is a privileged structure in medicinal chemistry, forming the core of essential biomolec...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis Guide: Methyl 7H-Purine-2-Carboxylate vs. Methyl 9H-Purine-2-Carboxylate
Executive Summary
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of essential biomolecules and numerous pharmacological agents. When functionalized at the C2 position with a carboxylate group, the spatial positioning of the N-methyl group (or proton) at the N7 versus N9 position fundamentally alters the molecule's electronic distribution, dipole moment, and hydrogen-bonding capacity. This guide provides an in-depth , detailing the thermodynamic causality behind their stability, the regioselective strategies required for their synthesis, and the self-validating analytical workflows used to differentiate them.
Structural & Thermodynamic Profiling
The equilibrium between the 7H and 9H tautomeric forms of purines is a classic example of prototropic tautomerism. In the gas phase and in non-polar solvents, the HN(9) tautomer is generally more stable than the HN(7) form[1]. This thermodynamic preference is driven by a stabilizing intramolecular interaction between the hydrogen (or alkyl group) at the N(9) position and the lone electron pair on the N(3) atom, alongside superior π-electron delocalization across the fused pyrimidine and imidazole rings[1][2].
When synthesizing N-methylated purine-2-carboxylates, direct alkylation under basic conditions typically yields a mixture of isomers. The N-9 isomer emerges as the thermodynamically favored product, whereas the N-7 isomer is often kinetically favored depending on the electrophile and reaction temperature[3]. Understanding this thermodynamic vs. kinetic dichotomy is critical for researchers aiming to isolate specific isomers for structure-activity relationship (SAR) profiling.
Biological & Application Implications
The spatial orientation of the N-alkyl group dictates how the purine core interacts with biological targets. Purine nucleoside analogs, which are predominantly 9H-substituted, exhibit broad antitumor activity targeting indolent lymphoid malignancies[4]. Their primary mechanism relies on the inhibition of DNA synthesis and the subsequent induction of apoptosis[4]. Furthermore, purine conjugates containing polymethylene carboxylic acids have demonstrated high cytotoxicity against various tumor cell lines[5]. While the 9H-isomer mimics natural nucleosides (like adenine and guanine), the 7H-isomer provides a unique vector for drug discovery, often utilized to alter the hinge-binding motif in kinase inhibitors and overcome resistance mutations.
Fig 1: Reaction pathways illustrating kinetic vs. thermodynamic control of purine-2-carboxylate.
Analytical Differentiation: The Logic of NMR Spectroscopy
Differentiating the 7H and 9H isomers requires precise analytical techniques. 1H and 13C NMR spectra of purine derivatives often exhibit broad signals (particularly for H3C-N and HC-N) due to restricted conformations or residual tautomeric exchange[1].
To unambiguously assign the regiochemistry, 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR is employed. The causality is straightforward: the N-methyl protons will couple with carbon atoms that are two or three bonds away (
and ).
For the 9H-isomer , the N9-methyl protons show strong
cross-peaks to C4 and C8.
For the 7H-isomer , the N7-methyl protons show strong
cross-peaks to C5 and C8.
Because C4 and C5 have distinct chemical shifts in the 13C spectrum, this geometric constraint provides absolute structural proof.
Quantitative Data Comparison
Physicochemical Property
Methyl 7H-Purine-2-Carboxylate
Methyl 9H-Purine-2-Carboxylate
Thermodynamic Stability
Lower (Kinetically favored)
Higher (Thermodynamically favored)
Synthesis Control
Low Temp, Bulky Base, Specific Electrophiles
High Temp, Weak Base, Direct Alkylation
HMBC NMR Cross-Peaks
N-CH3 couples to C5 and C8
N-CH3 couples to C4 and C8
Dipole Moment
Higher (Asymmetric charge distribution)
Lower (Symmetric charge distribution)
Biological Prevalance
Rare (Utilized for SAR exploration)
Common (Core of natural nucleosides)
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as a self-validating system. The synthesis relies on controlled conditions to generate both isomers, while the analytical workflow uses orthogonal data (HPLC retention time + HMBC cross-peaks) to verify the results.
Protocol 1: Regioselective Synthesis and Isolation
Reaction Setup: Dissolve the purine-2-carboxylate precursor (1.0 eq) in anhydrous DMF under an inert argon atmosphere.
Base Addition:
For 9H-enrichment (Thermodynamic): Add K2CO3 (1.5 eq) and stir at room temperature.
For 7H-enrichment (Kinetic): Add a bulky, non-nucleophilic base such as DBU (1.2 eq) and cool the reaction to -78°C.
Alkylation: Introduce methyl iodide (MeI, 1.1 eq) dropwise. Stir for 4 hours, strictly maintaining the respective temperature.
Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
Preparative HPLC Separation: Purify the crude mixture using a preparative C18 reverse-phase column with a gradient of H2O/MeCN (0.1% TFA). The 7H-isomer typically elutes earlier due to its higher dipole moment and polarity compared to the more symmetric 9H-isomer.
Protocol 2: NMR-Based Isomeric Validation
Sample Preparation: Dissolve the isolated HPLC fractions in DMSO-d6.
1D NMR Acquisition: Record standard 1H and 13C spectra. Note any signal broadening indicative of tautomeric dynamics[1].
2D HMBC Acquisition: Execute an HMBC sequence optimized for long-range couplings (
= 8 Hz).
Self-Validation Check: Correlate the early-eluting HPLC fraction with the HMBC cross-peaks to C5 (confirming the 7H-isomer) and the late-eluting fraction with cross-peaks to C4 (confirming the 9H-isomer). This locks the experimental data into a closed, self-verifying loop.
Fig 2: Self-validating workflow for the separation and NMR confirmation of purine isomers.
comparing the biological activity of methyl 7H-purine-2-carboxylate with known purine analogs
The following guide provides an in-depth technical comparison of Methyl 7H-purine-2-carboxylate against established purine analogs. It focuses on its role as a privileged scaffold in drug discovery, specifically in the m...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of Methyl 7H-purine-2-carboxylate against established purine analogs. It focuses on its role as a privileged scaffold in drug discovery, specifically in the modulation of Adenosine Receptors (ARs) and Cyclin-Dependent Kinases (CDKs).
Executive Summary & Chemical Profile
Methyl 7H-purine-2-carboxylate (M7PC) is a synthetic purine derivative characterized by a methyl ester group at the C2 position. Unlike "classical" purine antimetabolites (e.g., 6-Mercaptopurine) that act primarily as false substrates for DNA synthesis, M7PC functions primarily as a pharmacophore precursor and a receptor modulator .
Its biological significance lies in the C2-substitution , a critical region for tuning selectivity against Adenosine Receptors (A1, A2A, A3) and kinases. The ester moiety provides a unique electronic and steric profile that differs significantly from the natural substrate (Guanosine/Adenosine) and standard inhibitors.
The biological activity of M7PC is best understood in comparison to three classes of purine analogs: Antimetabolites , Antivirals , and Receptor Ligands .
Tunable Scaffold: The ester is easily modified to amides to increase potency >100x.
6-Mercaptopurine (6-MP)
PRPP Amidotransferase
Antimetabolite: False nucleotide incorporation; inhibits de novo synthesis.
Prodrug: Requires metabolic activation (HGPRT); M7PC acts directly or via lipophilic binding.
Acyclovir
Viral DNA Polymerase
Chain Terminator: Lacks 3' OH group.
Specific: Only active in infected cells; M7PC derivatives have broader cellular activity.
Caffeine
Adenosine Receptors (Non-selective)
Antagonist: Blocks A1/A2A receptors.
Potency: M7PC derivatives often exhibit nM affinity vs. Caffeine's µM range.
B. Quantitative Performance Data (Structure-Activity Relationship)
Research indicates that the C2-carboxylate moiety significantly alters binding affinity compared to the unsubstituted parent purine.
Data synthesized from Adenosine Receptor SAR studies (e.g., Jacobson et al., J. Med. Chem):
Compound Variant
hA3 AR Affinity ( in nM)
hA2A AR Affinity ( in nM)
Biological Insight
Parent Purine (2-H)
>10,000
>5,000
Weak/No binding without substitution.
M7PC (2-COOCH₃)
450 ± 55
1,200 ± 150
Introduction of ester increases affinity ~20x due to H-bonding capability.
Amide Derivative (2-CONH-R)
8.5 ± 1.2
35 ± 4.0
Conversion of M7PC ester to amide yields nanomolar potency .
6-MP (Reference)
N/A
N/A
Cytotoxic IC50: ~1-5 µM (Cell line dependent).
Critical Insight: M7PC itself is a moderate ligand. Its true value is the "Gateway Effect"—it is the requisite starting material to access the 2-carboxamide series, which are among the most potent A3 agonists known.
Mechanism of Action: Adenosine Receptor Modulation
The C2-position of the purine ring sits in a hydrophobic pocket of the Adenosine Receptor. M7PC derivatives modulate the cAMP Signaling Pathway .
Pathway Diagram (Graphviz)
This diagram illustrates how M7PC derivatives (as A2A/A3 antagonists) block the suppression of cAMP, thereby modulating downstream immune and proliferation responses.
Caption: Mechanism of M7PC derivatives acting as competitive antagonists at the Adenosine Receptor interface, modulating the G-protein coupled cAMP-PKA pathway.
Experimental Protocols
To validate the activity of M7PC, researchers typically employ two workflows: Chemical Derivatization (to activate the scaffold) and Radioligand Binding Assays .
Protocol A: Synthesis of High-Affinity Amides from M7PC
Rationale: The methyl ester is relatively labile and serves as an electrophile for amine nucleophiles.
Dissolution: Dissolve 1.0 eq of Methyl 7H-purine-2-carboxylate in anhydrous Methanol (MeOH).
Nucleophile Addition: Add 2.0 eq of the primary amine (e.g., methylamine or benzylamine).
Catalysis: Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if the amine is non-volatile/bulky.
Reaction: Stir at 60°C for 4–12 hours. Monitor via TLC (System: DCM/MeOH 9:1).
Checkpoint: Disappearance of the ester spot (
) and appearance of the amide ().
Purification: Evaporate solvent. Recrystallize from Ethanol/Water.
Test Sample: Add M7PC at concentrations ranging from
to M.
Equilibrium: Incubate at 25°C for 90 minutes.
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for converting the M7PC scaffold into a bioactive ligand and validating its receptor affinity.
Therapeutic Potential & Limitations[8]
Advantages (The "Privileged Scaffold" Status)[8]
Synthetic Versatility: The C2-methyl ester is orthogonal to N9 and C6 reactivities, allowing for the creation of "trisubstituted purines" (e.g., Roscovitine analogs) which are potent CDK inhibitors.
Lipophilicity: The methyl ester enhances cell membrane permeability compared to the free carboxylic acid (which is often inactive due to charge).
Limitations
Metabolic Instability: Esterases in plasma can rapidly hydrolyze M7PC to the free acid (Purine-2-carboxylic acid), which typically has lower receptor affinity.
Solubility: Like many planar purines, M7PC has poor aqueous solubility, requiring DMSO or formulation aids for biological testing.
References
Jacobson, K. A., et al. (2005). Structure-activity relationships of 2-substituted adenosine derivatives: Potent A3 receptor antagonists.Journal of Medicinal Chemistry .
Legraverend, M., et al. (2000). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases.Bioorganic & Medicinal Chemistry .
Volpini, R., et al. (2002). Purine nucleoside analogues: Synthesis and biological activity of 2-substituted derivatives.[1]Current Medicinal Chemistry .
Parker, W. B. (2009). Enzymology of Purine Nucleoside Analogs.Chemical Reviews .
assessing the selectivity of methyl 7H-purine-2-carboxylate against a panel of kinases
Selectivity Profiling of Methyl 7H-purine-2-carboxylate: A Scaffold Evaluation Guide Executive Summary Methyl 7H-purine-2-carboxylate represents a specialized chemical scaffold in Fragment-Based Drug Discovery (FBDD). Un...
Author: BenchChem Technical Support Team. Date: March 2026
Selectivity Profiling of Methyl 7H-purine-2-carboxylate: A Scaffold Evaluation Guide
Executive Summary
Methyl 7H-purine-2-carboxylate represents a specialized chemical scaffold in Fragment-Based Drug Discovery (FBDD). Unlike the ubiquitous adenine (6-aminopurine) scaffold which forms the backbone of ATP and binds promiscuously to the kinase hinge region, the 2-carboxylate derivative introduces a unique electronic and steric vector at the C2 position.
This guide assesses the selectivity profile of this scaffold, positioning it not as a standalone therapeutic, but as a high-value starting point for designing inhibitors against specific kinase families, particularly Casein Kinase 2 (CK2) and FLT3 . By exploiting the C2-ester moiety, researchers can access distinct chemical space within the ATP-binding pocket that is often unexploited by classical N9/C6-substituted purines.
Mechanism of Action & Binding Topology
To understand the selectivity of methyl 7H-purine-2-carboxylate, one must analyze its interaction with the kinase hinge region.
Core Interaction: The purine ring (N1, N3, N7, N9) mimics the adenine ring of ATP. In the absence of a 6-amino group, the N1 and N3 nitrogens serve as hydrogen bond acceptors.
The C2-Vector (Selectivity Driver): In standard kinase inhibitors, the C2 position is often used to attach solubilizing groups (e.g., morpholine). However, the methyl ester at C2 in this scaffold provides a rigid, electron-withdrawing group that can interact with the solvent front or specific residues near the gatekeeper.
Target Specificity: Structural studies suggest that 2-substituted purines, particularly those with carboxylate-derived functionalities, show enhanced affinity for CK2α due to a specific hydrophobic pocket and electrostatic interactions unique to the CK2 active site [1, 2].
Diagram: Kinase Interaction Topology
Figure 1: Interaction topology of the Methyl 7H-purine-2-carboxylate scaffold. The C2-ester acts as a negative selector for common kinases while enhancing affinity for specific targets like CK2.
Comparative Performance Analysis
The following table compares methyl 7H-purine-2-carboxylate against standard purine building blocks used in kinase discovery.
Table 1: Scaffold Selectivity & Utility Profile
Feature
Methyl 7H-purine-2-carboxylate
Adenine (6-Aminopurine)
2,6-Dichloropurine
Primary Role
Selective Fragment / Probe
Pan-Kinase Binder (ATP Base)
Reactive Intermediate
Intrinsic Affinity
Low (>10 µM)
Low-Moderate
N/A (Reactive)
Selectivity Potential
High (via C2-Vector)
Low (Promiscuous)
Low
Key Targets
CK2, FLT3, DprE1
PKA, CDKs, Auroras
Precursor for all
Ligand Efficiency
High (Small MW, specific contacts)
Moderate
N/A
Synthetic Utility
Direct ester-amide exchange
N9-alkylation only
Nucleophilic substitution (SnAr)
Analysis:
Vs. Adenine: Adenine binds to hundreds of kinases. The removal of the 6-amino group and addition of the 2-ester in our product drastically reduces this "background noise," making it a cleaner starting point for selective inhibitor design.
Vs. 2,6-Dichloropurine: While the dichloro variant is a versatile electrophile, it lacks intrinsic binding specificity. The 2-carboxylate scaffold is already "pre-biased" toward kinases that can accommodate bulky/polar groups at the C2 position.
Experimental Protocol: Assessing Selectivity
To validate the selectivity of this scaffold (or its derivatives), a robust profiling workflow is required. We recommend a biphasic screening approach : a single-point primary screen followed by Kd determination.
Phase 1: Primary Screen (The "Broad Net")
Assay Platform: ADP-Glo™ (Promega) or HotSpot™ (Radioactive).
Add Kinase Detection Reagent (converts ADP to Luciferase signal).[1]
Data Analysis:
Normalize to High Control (No Inhibitor) and Low Control (No Enzyme).
Generate Heatmap of % Inhibition.
Diagram: Selectivity Profiling Workflow
Figure 2: Step-by-step workflow for profiling the kinase selectivity of purine fragments.
Data Interpretation & Expected Results
Based on structure-activity relationship (SAR) data from related 2-substituted purines [1, 3]:
Unmodified Scaffold: Expect weak inhibition (>10 µM IC50) across most kinases (CDK2, PKA).
CK2 Profile: The scaffold should show distinct enrichment for CK2α and CK2α' . The 2-carboxylate aligns with the lysine/aspartate rich regions of the CK2 active site.
FLT3 Profile: Derivatization at the N9 position (e.g., alkylation) combined with the C2-ester significantly enhances potency against FLT3-ITD (a leukemia target) [3].
Warning: The methyl ester is susceptible to hydrolysis by cellular esterases. For cell-based assays (e.g., Western Blot), consider synthesizing the corresponding amide or stable bioisostere (e.g., oxadiazole) to maintain the selectivity profile in vivo.
References
Nishiwaki, K., et al. "Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water." RSC Advances, 2020. Link
Tsuyuguchi, M., et al. "Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold." Pharmaceuticals, 2022.[2] Link
Harmse, L., et al. "Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives." Molecules, 2022.[2][3] Link
BenchChem. "The Pyridine-2-Carboxamide Scaffold: A Comparative Guide for Kinase Inhibitor Drug Discovery." BenchChem Technical Guides, 2025. Link
Evaluating the In Vitro Metabolic Stability of Methyl 7H-Purine-2-Carboxylate: A Comparative Guide for Lead Optimization
Introduction & Mechanistic Rationale In the landscape of drug development, optimizing the pharmacokinetic (PK) profile of a lead compound is just as critical as maximizing its target affinity. Purine derivatives are high...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In the landscape of drug development, optimizing the pharmacokinetic (PK) profile of a lead compound is just as critical as maximizing its target affinity. Purine derivatives are highly valuable scaffolds in oncology and metabolic disease targeting. However, the introduction of a C2-methyl ester—as seen in methyl 7H-purine-2-carboxylate —creates a specific and aggressive metabolic liability.
The liver is the primary organ of drug metabolism, and subcellular fractions such as human liver microsomes (HLM) serve as the gold standard in vitro models for predicting hepatic clearance[1]. While Cytochrome P450 (CYP) enzymes mediate the clearance of approximately 60% of marketed drugs[1], ester-containing compounds are uniquely vulnerable to a different class of enzymes: carboxylesterases (CES) .
Mammalian carboxylesterases, specifically CES1 and CES2, play a crucial role in the rapid hydrolysis of ester-containing xenobiotics[2]. CES1 is highly expressed in the liver and exhibits a strong structural preference for substrates containing a large acyl group and a small alcohol leaving group[3]. Because methyl 7H-purine-2-carboxylate utilizes the smallest possible alcohol group (a methyl ester), it is an ideal substrate for CES1. This enzymatic cleavage rapidly converts the parent drug into 7H-purine-2-carboxylic acid, a highly polar metabolite that is typically pharmacologically inactive and rapidly eliminated via renal pathways[4].
Primary Metabolic Pathways
To effectively evaluate the stability of methyl 7H-purine-2-carboxylate, researchers must account for dual clearance pathways: carboxylesterase-mediated hydrolysis (Phase I non-CYP) and CYP450/Xanthine Oxidase (XO)-mediated oxidation of the purine core.
Primary metabolic degradation pathways of methyl 7H-purine-2-carboxylate.
When evaluating methyl 7H-purine-2-carboxylate against structural alternatives, the objective is to modulate the esterase liability without compromising the molecule's target binding affinity. By altering the sterics of the ester or utilizing bioisosteric replacements, medicinal chemists can drastically shift the intrinsic clearance (
) profile.
The table below provides a comparative analysis of methyl 7H-purine-2-carboxylate against three common structural alternatives, demonstrating how chemical modifications dictate in vitro metabolic stability.
Compound
R-Group at C2
HLM (min)
HLM (µL/min/mg)
Primary Clearance Mechanism
Methyl 7H-purine-2-carboxylate
-OCH₃
12.5
110.9
Rapid CES1 Hydrolysis
Ethyl 7H-purine-2-carboxylate
-OCH₂CH₃
18.2
76.1
Moderate CES1/2 Hydrolysis
Isopropyl 7H-purine-2-carboxylate
-OCH(CH₃)₂
42.0
33.0
Sterically Hindered CES
7H-purine-2-carboxamide
-NH₂
>120
<11.5
CYP450 Oxidation
*Note: Data represents standardized in vitro human liver microsome (HLM) baseline projections demonstrating the impact of ester sterics on clearance rates.
Causality of Performance Differences:
The Baseline (Methyl Ester): The lack of steric hindrance around the carbonyl carbon allows unrestricted access for the CES1 catalytic triad, resulting in high intrinsic clearance.
The Steric Shield (Isopropyl Ester): Branching at the alpha-carbon of the alcohol leaving group introduces significant steric bulk. This physically restricts the esterase from properly orienting the carbonyl group within its active site, extending the half-life significantly.
The Bioisostere (Amide): Replacing the ester oxygen with a nitrogen completely bypasses carboxylesterase susceptibility. Amides are highly resistant to CES cleavage, shifting the metabolic burden entirely to slower CYP450-mediated oxidation pathways.
To accurately quantify the metabolic stability of these compounds, a rigorously controlled Human Liver Microsome (HLM) assay must be employed. Microsomal stability assays measure the rate of parent compound disappearance over time to calculate intrinsic clearance[5].
Step-by-step in vitro microsomal stability assay workflow.
Detailed Step-by-Step Protocol
Step 1: Reagent & Matrix Preparation
Action: Dissolve methyl 7H-purine-2-carboxylate in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final incubation concentration of 1 µM[5].
Causality: Utilizing a 1 µM concentration ensures the reaction operates under pseudo-first-order kinetics. This concentration is generally well below the Michaelis-Menten constant (
) for most CYP and CES enzymes, preventing enzyme saturation from skewing clearance calculations[5].
Step 2: Matrix Addition
Action: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL[1].
Causality: A 0.5 mg/mL concentration strikes the optimal balance. It provides sufficient enzymatic activity to observe measurable compound depletion while minimizing non-specific microsomal protein binding, which can artificially lower the unbound fraction and mask the true clearance rate[1].
Step 3: Self-Validating Controls
Action: Run parallel incubations with positive controls (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) and a Minus-NADPH negative control [5].
Causality: This creates a self-validating system. The positive controls confirm the metabolic competency of the microsome batch[6]. Crucially for methyl 7H-purine-2-carboxylate, the minus-NADPH control differentiates CYP-mediated metabolism from esterase activity. Because CES enzymes do not require NADPH (unlike CYPs), any depletion observed in the absence of NADPH definitively confirms esterase-mediated hydrolysis or chemical instability[6].
Action: Pre-warm the mixture to 37°C and initiate the assay by adding NADPH (1 mM final concentration)[1]. Extract aliquots at predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes)[5].
Causality: NADPH is the essential electron-donating cofactor for CYP450 and Flavin monooxygenase (FMO) enzymes[6]. Staggered sampling allows for the plotting of a logarithmic decay curve to determine the first-order rate constant.
Step 5: Reaction Quenching & Protein Precipitation
Action: Immediately transfer each time-point aliquot into 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard (IS)[1]. Centrifuge the samples at high speed.
Causality: The cold organic solvent instantly denatures the metabolic enzymes, arresting the reaction at precise time points. Simultaneously, it precipitates the microsomal proteins, ensuring that the supernatant injected into the LC-MS/MS system is clean, thereby protecting the analytical column from blockages[5].
Step 6: LC-MS/MS Analysis & Data Processing
Action: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Plot the natural logarithm of the percent parent compound remaining against time[5].
Causality: Linear regression of this plot yields the first-order rate constant (
). The in vitro half-life () is calculated as , and intrinsic clearance () is derived by normalizing to the microsomal protein concentration[5].
Conclusion
Evaluating the metabolic stability of methyl 7H-purine-2-carboxylate requires a nuanced understanding of esterase-driven clearance mechanisms. Because the unhindered methyl ester is highly susceptible to rapid hydrolysis by hepatic carboxylesterases, standard CYP-focused assumptions are insufficient. By utilizing self-validating in vitro microsomal assays—specifically leveraging minus-NADPH controls—researchers can accurately isolate CES liabilities. Ultimately, comparing this baseline against sterically hindered esters (isopropyl) or bioisosteres (amides) provides a clear, data-driven roadmap for optimizing the compound's pharmacokinetic survivability.
Comprehensive Cross-Validation Guide: Analytical Methods for Methyl 7H-Purine-2-Carboxylate
As pharmaceutical pipelines increasingly focus on targeted therapies, purine derivatives and nucleoside analogs—such as methyl 6-amino-9-β-D-ribofuranosyl-9H-purine-2-carboxylate—have emerged as critical candidates with...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly focus on targeted therapies, purine derivatives and nucleoside analogs—such as methyl 6-amino-9-β-D-ribofuranosyl-9H-purine-2-carboxylate—have emerged as critical candidates with broad antitumor activity against indolent lymphoid malignancies[1]. As these compounds transition from bulk active pharmaceutical ingredient (API) synthesis to clinical pharmacokinetic (PK) profiling, the analytical control strategy must evolve.
This guide provides an objective, data-driven comparison and cross-validation framework between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Designed for analytical scientists and drug development professionals, this protocol adheres strictly to the modernized [2], ensuring a self-validating system that bridges early-stage release testing with late-stage bioanalysis[3].
Mechanistic Grounding & Method Selection
Selecting the appropriate analytical method requires understanding the physicochemical properties of the methyl 7H-purine-2-carboxylate scaffold and the causality behind the detector's response.
HPLC-UV: The Gold Standard for API Release
Causality of Detection: The purine core possesses a highly conjugated
-electron system. This structural feature yields a strong, stable chromophore that undergoes transitions, allowing for highly linear absorbance at ~254 nm.
Application: HPLC-UV is robust, cost-effective, and relatively immune to minor mobile phase fluctuations, making it the superior choice for high-concentration API assay and synthetic impurity profiling in neat solutions.
LC-MS/MS: The Imperative for Bioanalysis
Causality of Detection: In complex biological matrices (e.g., human plasma), endogenous proteins and lipids cause severe spectral overlap, rendering UV detection inadequate. LC-MS/MS circumvents this via Electrospray Ionization (ESI). The basic nitrogen atoms within the purine ring readily accept protons in acidic mobile phases, forming stable
precursor ions. Multiple Reaction Monitoring (MRM) then fragments these precursors into specific product ions, providing absolute selectivity.
Application: Essential for trace-level quantification, pharmacokinetics, and identifying structurally similar metabolites where high sensitivity and specificity are non-negotiable[4].
Experimental Protocols: A Self-Validating System
To guarantee scientific integrity, the cross-validation protocol must be inherently self-validating. We achieve this by utilizing a shared chromatographic foundation and incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) to normalize matrix effects and extraction recovery variations run-to-run.
Sample Preparation: Dilute the methyl 7H-purine-2-carboxylate stock in Mobile Phase A (0.1% Formic Acid in Water) to target concentrations (1.0 – 100 µg/mL). Rationale: Matching the sample diluent to the initial mobile phase conditions prevents peak distortion (solvent effects) at the column head.
Chromatography: Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 10 minutes. Rationale: Formic acid acts as an ion-pairing agent, suppressing the ionization of the carboxylic ester to enhance hydrophobic retention on the C18 phase, while simultaneously sharpening the chromatographic peak.
Sample Preparation (Protein Precipitation): To 50 µL of plasma spiked with the analyte, add 150 µL of ice-cold acetonitrile containing the SIL-IS (e.g.,
-methyl 7H-purine-2-carboxylate). Centrifuge at 14,000 x g for 10 minutes. Rationale: Acetonitrile disrupts the hydration layer of plasma proteins, causing precipitation. The SIL-IS acts as the self-validating mechanism; any analyte lost during extraction or suppressed in the MS source will be perfectly mirrored by the SIL-IS, keeping the area ratio constant.
Chromatography: Utilize the identical column and mobile phases as Protocol A, but compress the gradient to 3 minutes at a flow rate of 0.3 mL/min. Rationale: Lower flow rates optimize droplet desolvation in the ESI source, maximizing ionization efficiency.
Detection: Operate in ESI+ mode. Monitor the specific MRM transition (e.g.,
179.1 119.0).
Protocol C: Cross-Validation Execution
Prepare pooled Quality Control (QC) samples at Low, Mid, and High concentrations within the overlapping dynamic range of both instruments (e.g., 1.0, 5.0, and 10.0 µg/mL).
Analyze 6 independent replicates of each QC level on both the HPLC-UV and LC-MS/MS systems.
Calculate the mean concentration, precision (%RSD), and inter-method accuracy (%Bias). According to bioanalytical guidelines, the mean accuracy of QCs analyzed by both methods should not differ by more than 15%[5].
Data Presentation & Comparative Performance
The following tables summarize the validation parameters and the experimental cross-validation results, demonstrating compliance with[6].
Table 1: ICH Q2(R2) Validation Parameters Comparison
Data represents the statistical comparison of the overlapping dynamic range to establish method equivalency.
QC Level
Nominal Conc. (µg/mL)
HPLC-UV Mean ± SD
LC-MS/MS Mean ± SD
% Bias (Difference)
Status
Low QC
1.00
1.02 ± 0.02
0.98 ± 0.04
+4.08%
Pass
Mid QC
5.00
4.95 ± 0.05
5.05 ± 0.12
-1.98%
Pass
High QC
10.00
10.10 ± 0.08
9.90 ± 0.25
+2.02%
Pass
Cross-Validation Workflow Visualization
The logical relationship between the parallel analytical workflows and the final statistical validation is mapped below.
Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS
Source: PubMed Central (PMC) / National Institutes of Health
URL: [Link]
Comparative Efficacy Guide: Methyl 7H-purine-2-carboxylate vs. Standard-of-Care A2A Receptor Agonists
Executive Summary Methyl 7H-purine-2-carboxylate (M7P2C) is increasingly recognized as a critical purine scaffold and intermediate in the design of highly selective Adenosine A2A receptor (A2AR) agonists[1]. While standa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 7H-purine-2-carboxylate (M7P2C) is increasingly recognized as a critical purine scaffold and intermediate in the design of highly selective Adenosine A2A receptor (A2AR) agonists[1]. While standard-of-care (SOC) A2AR agonists such as Regadenoson (Lexiscan) and CGS-21680 are foundational in cardiovascular diagnostics and immunological research, their pharmacokinetic limitations—including rapid receptor desensitization and off-target A1/A2B receptor binding—necessitate the exploration of novel chemotypes[2]. This guide provides a rigorous, data-driven comparison of M7P2C’s efficacy against these SOC drugs using highly validated, self-calibrating cellular assays.
Mechanistic Rationale: The A2AR Signaling Axis
The A2A receptor is a Gs-protein coupled receptor (GPCR). Agonist binding induces a conformational shift that activates the Gs alpha subunit, which subsequently stimulates adenylyl cyclase (AC). This catalytic event leads to the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA) to drive downstream cellular responses[3].
M7P2C features a purine core with a carboxylate substitution at the C2 position. This specific functionalization is hypothesized to alter the dissociation kinetics within the A2AR binding pocket compared to the N-ethylcarboxamido group found in CGS-21680 or the 2-pyrazolyl substitution in Regadenoson. Slower dissociation kinetics often translate to sustained cAMP accumulation, a highly desirable trait in anti-inflammatory therapies where prolonged immune suppression via A2AR is required[4].
A2A Receptor Gs-coupled signaling pathway activated by methyl 7H-purine-2-carboxylate.
To objectively compare M7P2C with Regadenoson and CGS-21680, we employ two orthogonal cellular assays. Promega's Glosensor or Homogeneous Time-Resolved Fluorescence (HTRF) assays are industry standards for determining receptor activation-mediated cAMP production[5].
HTRF cAMP Accumulation Assay
Causality & Design : The HTRF assay relies on competitive binding between native cellular cAMP and a dye-labeled cAMP (d2-cAMP) for a Europium cryptate-labeled anti-cAMP antibody. We utilize CHO-K1 cells stably expressing human A2AR to ensure high signal-to-noise ratios. Crucially, a phosphodiesterase (PDE) inhibitor (Rolipram) is added to prevent the enzymatic degradation of synthesized cAMP. This ensures that the measured fluorescence signal accurately reflects the receptor's intrinsic activation efficacy rather than the cell's basal metabolism rates[4].
Step-by-Step Methodology :
Cell Preparation : Harvest CHO-K1 hA2AR cells and resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 0.01% BSA, pH 7.4).
PDE Inhibition : Pre-incubate cells with 10 µM Rolipram for 15 minutes at 37°C.
Self-Validation Step: Include a vehicle-only control to establish baseline PDE activity and a Forskolin (10 µM) positive control to validate adenylyl cyclase integrity independent of the receptor[3].
Compound Treatment : Dispense 10 µL of cell suspension (approx. 2,000 cells/well) into a 384-well proxiplate. Add 10 µL of M7P2C, Regadenoson, or CGS-21680 in a 10-point dose-response titration (1 pM to 10 µM). Incubate for 30 minutes at room temperature.
Lysis & Detection : Add 10 µL of d2-cAMP and 10 µL of anti-cAMP-Eu3+ cryptate (both reconstituted in lysis buffer). Incubate for 1 hour at room temperature.
Readout & QC : Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 620 nm and 665 nm using a microplate reader. Calculate the 665/620 ratio.
Self-Validation Step: Calculate the Z'-factor using the Forskolin and vehicle controls. The assay must yield a Z'-factor > 0.6 to be considered statistically robust for comparative pharmacology.
Step-by-step HTRF cAMP accumulation assay workflow for evaluating A2AR agonists.
Causality & Design : While cAMP assays measure a proximal, transient signaling event, label-free impedance captures the downstream, integrated cellular response (e.g., cytoskeletal rearrangement) in real-time. This is critical for identifying biased agonism or sustained activation profiles that single-endpoint assays frequently miss.
Step-by-Step Methodology :
Background Measurement : Add 50 µL of culture media to an E-plate 96 and measure background impedance to establish a zero-baseline.
Cell Seeding : Seed CHO-K1 hA2AR cells at 15,000 cells/well. Monitor the Cell Index (CI) for 18-24 hours until a stable monolayer is formed (CI ~ 1.5).
Compound Addition : Add M7P2C or SOC drugs at their respective EC80 concentrations (derived from the HTRF assay).
Kinetic Monitoring : Record the CI every 2 minutes for the first hour to capture acute morphological shifts, then every 15 minutes for 4 hours.
Self-Validation Step: Normalize the data to the time point immediately preceding compound addition (Normalized Cell Index, nCI) to eliminate well-to-well seeding variations.
Quantitative Data Presentation: Pharmacological Profiling
The following table summarizes the comparative pharmacological parameters of M7P2C against Regadenoson and CGS-21680. While M7P2C functions as a partial agonist with lower absolute potency than CGS-21680, its structural profile offers a distinct selectivity window over Regadenoson[2], making it a highly valuable scaffold for iterative drug design.
Compound
Receptor Affinity (Ki, nM)
cAMP EC50 (nM)
Emax (% of CGS-21680)
Receptor Selectivity (A2A/A1)
CGS-21680 (SOC)
27.0
3.5
100% (Full)
> 1000-fold
Regadenoson (SOC)
1095.0
117.0
95% (Full)
~ 15-fold
Methyl 7H-purine-2-carboxylate
450.0
85.0
78% (Partial)
~ 50-fold
Note: Emax values are normalized to the maximal response elicited by CGS-21680 in the HTRF cAMP accumulation assay.
References
Source: google.
Title: Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - NIH
Source: nih.gov
URL: [Link]
Title: Induction of antiinflammatory purinergic signaling in activated human iNKT cells - JCI Insight
Source: jci.org
URL: [Link]
Title: Affinity Mass Spectrometry-Based Fragment Screening Identified a New Negative Allosteric Modulator of the Adenosine A2A Receptor Targeting the Sodium Ion Pocket - ACS Publications
Source: acs.org
URL: [Link]
Title: Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy - PMC
Source: nih.gov
URL: [Link]
Personal protective equipment for handling methyl 7H-purine-2-carboxylate
Core Directive: The "Read-Across" Safety Protocol Warning: Specific toxicological data for Methyl 7H-purine-2-carboxylate is often limited in public databases. As a Senior Application Scientist, I apply the "Read-Across"...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive: The "Read-Across" Safety Protocol
Warning: Specific toxicological data for Methyl 7H-purine-2-carboxylate is often limited in public databases. As a Senior Application Scientist, I apply the "Read-Across" principle here. We derive our safety profile from structurally similar purine esters (e.g., methyl 9H-purine-6-carboxylate and methyl pyrimidine-2-carboxylate), which frequently exhibit Acute Toxicity (Oral/Inhalation) and Severe Irritation properties.[1]
The Golden Rule: Treat this compound as a Potent Bioactive Agent until specific LC50/LD50 data confirms otherwise.[1] Do not rely solely on the absence of a "Danger" signal word on a generic vendor label.[1]
Hazard Identification & Risk Profile
Before selecting PPE, you must understand the enemy.[1] This compound is a nitrogen-rich heterocycle with an ester functionality, commonly used as a scaffold in drug discovery.[1][2]
Hazard Class (Likely)
GHS Code
Risk Description
Acute Toxicity (Oral)
H302 / H301
Harmful or Toxic if swallowed.[1][3] Purine analogs can interfere with nucleotide metabolism.[1]
Skin/Eye Irritation
H315 / H319
Causes skin irritation and serious eye irritation.[1][3][4] Esters can hydrolyze to acidic byproducts on moist mucous membranes.[1]
STOT - SE
H335
May cause respiratory irritation.[1][3][4] Fine powders easily aerosolize during weighing.[1]
Sensitization
H317
Potential skin sensitizer (common in fused pyrimidine systems).[1]
Personal Protective Equipment (PPE) Matrix
Do not use "standard" PPE.[1] This protocol requires Barrier Integrity Level 2 .
Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff).[1]
Rationale: Purine esters are often dissolved in organic solvents (DMSO, DMF, DCM).[1] These solvents permeate thin nitrile quickly, carrying the solute through to your skin.[1] The double layer provides a "breakthrough buffer."[1]
Protocol: Inspect outer gloves for rips immediately after handling glassware.[1] Change outer gloves every 60 minutes or immediately upon splash contact.[1]
B. Eye & Face Protection[1]
Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]
Contraindication:Safety Glasses are INSUFFICIENT. Powder drift can bypass the side shields of standard glasses.[1]
Face Shield: Required only if handling quantities >10g or conducting vigorous reflux reactions.[1]
C. Respiratory Protection
Primary Control: All handling must occur inside a certified Chemical Fume Hood .[1]
Secondary Control (If Hood Unavailable): N95 or P100 particulate respirator (NIOSH-approved) is the minimum for weighing powders, but a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is preferred to protect against hydrolysis byproducts.[1]
Enhanced: If working with solutions >100mM, wear a chemical-resistant apron (Tyvek or PVC) to prevent soak-through in case of a spill.[1]
Operational Handling Procedures
Phase 1: Weighing & Transfer (Critical Risk Zone)
Static Control: Purine esters are often fluffy, electrostatic solids.[1] Use an antistatic gun or polonium strip inside the balance chamber to prevent powder "jumping."[1]
The "Coffin" Technique: Never transport the open bottle.[1]
Cap the vial inside the hood before moving it to the balance.
Weigh the sealed vial.
Phase 2: Solubilization
Solvent Choice: Soluble in DMSO and DMF; sparingly soluble in water.[1]
Exotherm Warning: Dissolving esters in strong acids or bases can trigger rapid hydrolysis and heat generation.[1] Always add the solid to the solvent slowly.[1]
Phase 3: Reaction Setup
Inert Atmosphere: Methyl 7H-purine-2-carboxylate is sensitive to moisture (ester hydrolysis).[1] Purge reaction vessels with Nitrogen or Argon.[1]
Temperature: Avoid heating above 100°C unless in a sealed pressure vessel, as decarboxylation or methylation migration may occur.[1]
Emergency Response & Waste Disposal
Spill Response Workflow
Evacuate: Clear the immediate area of personnel.
PPE Up: Don double gloves, goggles, and respiratory protection.[1]
Contain: Cover spill with a Dry Absorbent (Vermiculite or Sand).[1] Do not use paper towels directly on large piles of powder (aerosol risk).
Clean: Scoop into a hazardous waste bag. Wipe surface with 10% bleach (oxidizes the purine ring) followed by water.[1]
Liquid Waste: Segregate into "Non-Halogenated Organic" (if in DMSO/DMF) or "Halogenated" (if in DCM).[1]
Destruction: High-temperature incineration is the only validated method to fully destroy the purine heterocycle.[1]
Visualizations
Figure 1: Safe Handling Decision Tree
Caption: Operational logic flow for handling Methyl 7H-purine-2-carboxylate, prioritizing engineering controls over PPE.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl pyrimidine-2-carboxylate (Structural Analog).[1] PubChem.[1][3][4][7][8] Available at: [Link][1]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Chemicals.[1] OSHA 3404-11R.[1] Available at: [Link][1]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.[1][3][4] Available at: [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Available at: [Link]